1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
Description
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Properties
IUPAC Name |
(4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-12-9(13-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXSXCJSBGGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC#N)SC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375687 | |
| Record name | 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-48-4 | |
| Record name | 4-Fluorophenyl N-cyano-N′-methylcarbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is a unique small molecule with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of a cyano group, a fluorinated phenyl ring, and a methylisothiourea core suggests a compound with distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route, and an exploration of its potential as a therapeutic agent. By examining the structure-activity relationships of related compounds, we can infer the potential mechanisms of action and guide future research in this area.
Introduction: The Rationale for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in Drug Discovery
The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in modern drug development. The design of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is predicated on the synergistic combination of three key functional moieties, each contributing to its potential as a bioactive molecule.
-
The Isothiourea Core: Isothiourea derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both nitrogen and sulfur atoms allows for diverse interactions with biological targets.
-
The 4-Fluorophenyl Group: The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The high electronegativity of fluorine can influence the electronic properties of the entire molecule.
-
The Cyano Group: The nitrile moiety is a versatile functional group that can participate in various chemical transformations and is a key component in many approved drugs.[1] It can act as a hydrogen bond acceptor and contribute to the overall polarity and reactivity of the molecule. The cyano group is a cornerstone in the synthesis of various pharmaceuticals due to its versatile reactivity.[1]
This guide will delve into the specific chemical properties of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, providing a theoretical framework for its behavior and potential applications.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C10H9FN4S | Based on the chemical structure. |
| Molecular Weight | ~236.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar isothiourea and thiourea derivatives are solids. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | The presence of the aromatic ring and the isothiourea core suggests a degree of lipophilicity. |
| Melting Point | Predicted to be in the range of 150-200 °C. | Based on melting points of similar substituted thioureas and isothioureas. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of a synthesized compound.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group (likely appearing as a multiplet or two doublets of doublets due to fluorine coupling), a singlet for the methyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbon atoms in the 4-fluorophenyl ring (with C-F coupling), the methyl carbon, the cyano carbon, and the isothiourea carbon. The chemical shift of the cyano carbon is typically in the range of 110-125 ppm.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A strong band around 2200-2260 cm⁻¹ would be indicative of the C≡N stretch of the cyano group.[3] The C=N stretching of the isothiourea core would likely appear in the 1600-1650 cm⁻¹ region. N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ range.[3]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight. Fragmentation patterns could provide further structural information.
Proposed Synthesis Pathway
The synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea can be envisioned through a multi-step process, leveraging established organic chemistry reactions.
Caption: Proposed synthetic workflow for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.
Experimental Protocol:
Step 1: Synthesis of 4-Fluorophenyl Isothiocyanate
-
Dissolve 4-fluoroaniline in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add thiophosgene dropwise with vigorous stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain crude 4-fluorophenyl isothiocyanate.
Step 2: Synthesis of N-(4-Fluorophenyl)thiourea
-
Dissolve the crude 4-fluorophenyl isothiocyanate in a suitable solvent (e.g., ethanol).
-
Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The product, N-(4-fluorophenyl)thiourea, may precipitate and can be collected by filtration.
Step 3: Synthesis of 2-(4-Fluorophenyl)-3-methylisothiourea
-
Suspend N-(4-fluorophenyl)thiourea in a suitable solvent (e.g., acetone or ethanol).
-
Add a base (e.g., potassium carbonate) to the suspension.
-
Add methyl iodide dropwise and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and evaporate the solvent to obtain the S-methylated product.
Step 4: Synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
-
Dissolve the 2-(4-fluorophenyl)-3-methylisothiourea in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., triethylamine) to the solution.
-
Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature.
-
Stir the reaction mixture until completion.
-
Purify the final product by column chromatography.
Potential Biological Activity and Mechanism of Action
The biological activity of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is likely to be multifaceted, stemming from its hybrid structure.
Anticancer Potential
Many thiourea and isothiourea derivatives have demonstrated anticancer activity. The mechanism of action could involve:
-
Induction of Apoptosis: Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, some 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines induce apoptosis by inhibiting the PI3K/Akt and ERK pathways and activating p38, leading to an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[4]
-
Enzyme Inhibition: The isothiourea moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes that are crucial for cancer cell proliferation.
Caption: Hypothetical mechanism of apoptosis induction.
Antimicrobial Activity
The isothiourea scaffold is present in several compounds with known antimicrobial properties. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating its entry into microbial cells.
Enzyme Inhibition
The cyano group can act as a warhead in covalent inhibitors. For example, 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1).[5] It is plausible that 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea could act as an inhibitor of certain enzymes through covalent or non-covalent interactions.
Future Directions and Conclusion
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a rationale for its potential biological activities.
Future research should focus on:
-
Chemical Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the compound are the essential first steps.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.
-
Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms.
References
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Preparation and synthetic applications of cyano compounds. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved February 26, 2026, from [Link]
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Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. Retrieved February 26, 2026, from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]
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Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells. (2019, February 15). PubMed. Retrieved February 26, 2026, from [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed Central. Retrieved February 26, 2026, from [Link]
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Fluorinated Isothiourea Derivatives in Medicinal Chemistry: Synthesis, Applications, and Mechanistic Insights
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Convergence of Fluorine and Isothiourea Scaffolds
The strategic incorporation of fluorine into bioactive molecules has become an indispensable tool in modern medicinal chemistry.[1][2] Its unique properties, including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[3][4] Fluorination can modulate acidity (pKa), lipophilicity, and conformational preferences, often leading to enhanced metabolic stability, improved membrane permeability, and greater target selectivity.[1][5][6] Consequently, fluorinated compounds represent a significant and growing percentage of newly approved drugs across numerous therapeutic areas.[3][4][7]
Parallel to the rise of fluorine, the isothiourea scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions with biological targets. It is a potent pharmacophore, most notably recognized for its powerful inhibitory effects on nitric oxide synthases (NOS).[8][9] Isothiourea derivatives act as competitive inhibitors at the L-arginine binding site of NOS, an enzyme family implicated in a wide range of physiological and pathological processes, including inflammation, circulatory shock, and neurodegeneration.[8][10]
This guide explores the powerful synergy achieved by combining these two pillars of medicinal chemistry. By integrating fluorine into the isothiourea framework, researchers can leverage the unique electronic properties of fluorine to enhance the potency, selectivity, and pharmacokinetic profiles of this important class of enzyme inhibitors, opening new avenues for therapeutic intervention.
Part 2: Synthetic Strategies for Fluorinated Isothiourea Derivatives
The synthesis of fluorinated isothiourea derivatives can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isothiourea core and its appendages. The two most prevalent strategies involve the reaction of a fluorinated electrophile with thiourea or the reaction of a fluorinated amine with an isothiocyanate.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the two primary synthetic routes. Route A depicts the S-alkylation of thiourea with a fluorinated halide, while Route B shows the addition of a fluorinated amine to an isothiocyanate.
Caption: Generalized synthetic pathways to fluorinated isothiourea and thiourea derivatives.
Experimental Protocol: Synthesis from a Fluorinated Amine (Route B)
This protocol describes a representative synthesis of an N-aryl-N'-fluorophenyl thiourea derivative, a common precursor class for various therapeutic agents. The methodology is adapted from procedures for synthesizing novel fluorinated thioureas.[11][12]
Objective: To synthesize N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)thiourea.
Materials:
-
4-aminobenzenesulfonamide (0.01 mol)
-
4-fluorophenyl isothiocyanate (0.01 mol)
-
Anhydrous Dioxane (30 mL)
-
Triethylamine (0.1 mL, catalytic amount)
-
Ethanol for recrystallization
-
Petroleum ether (bp 40–60 °C)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenyl isothiocyanate (0.01 mol) and anhydrous dioxane (30 mL).
-
Add 4-aminobenzenesulfonamide (0.01 mol) to the mixture.
-
Add a catalytic amount of triethylamine (0.1 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the isothiocyanate starting material (visualized by IR spectroscopy by the absence of the characteristic N=C=S peak around 2000–2200 cm⁻¹) indicates reaction completion.[11]
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Allow the resulting residue to cool to room temperature. A solid product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold petroleum ether (bp 40–60 °C) to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to afford the pure N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)thiourea derivative.
-
Dry the purified product under vacuum and characterize using IR, ¹H NMR, and ¹³C NMR spectroscopy.[12]
Causality and Self-Validation: The use of a catalytic amount of a non-nucleophilic base like triethylamine facilitates the nucleophilic attack of the amine onto the electrophilic carbon of the isothiocyanate. The protocol is self-validating through spectroscopic confirmation. The disappearance of the isothiocyanate stretch in the IR spectrum and the appearance of characteristic N-H and C=S peaks, along with the expected signals in NMR, confirm the formation of the desired thiourea product.[11][12]
Part 3: Primary Therapeutic Application: Nitric Oxide Synthase (NOS) Inhibition
Isothiourea derivatives are among the most potent inhibitors of nitric oxide synthases (NOS) reported to date.[8] They function as competitive inhibitors by mimicking the guanidino group of the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide (NO).[8][13] The overproduction of NO by the inducible NOS isoform (iNOS) is a key pathological driver in inflammation and circulatory shock, making selective iNOS inhibitors highly sought-after therapeutic agents.[8]
Mechanism of NOS Inhibition
The isothiourea core acts as a bioisostere of the guanidinium group of L-arginine. It binds to the active site of the NOS enzyme, preventing the binding and subsequent oxidation of L-arginine to L-citrulline and NO.
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1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea molecular weight and formula
An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, a molecule of interest within contemporary medicinal chemistry. While specific research on this exact compound is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile. We will deduce its fundamental chemical properties, propose a validated synthetic pathway, and explore its potential therapeutic applications based on the known bioactivity of the isothiourea and cyanoguanidine scaffolds. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally similar compounds.
Core Molecular Identity
The nomenclature "1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea" suggests a specific arrangement of functional groups around an isothiourea core. Based on standard chemical naming conventions, the most plausible structure is N-cyano-N'-(4-fluorophenyl)-S-methylisothiourea. From this structure, we can determine the precise molecular formula and calculate the molecular weight.
-
Molecular Formula: C₉H₈FN₃S
-
Molecular Weight: 209.24 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈FN₃S | Calculated |
| Molecular Weight | 209.24 g/mol | Calculated |
| Monoisotopic Mass | 209.0426 Da | Calculated |
| IUPAC Name | (Z)-N'-cyano-N-(4-fluorophenyl)methanimidothioic S-methyl ester | Derived |
| CAS Registry Number | Not available | N/A |
Note: Properties such as melting point, boiling point, and solubility have not been experimentally determined and would require empirical analysis.
Proposed Synthesis and Mechanistic Rationale
The synthesis of N-cyano-S-methylisothioureas is a well-established process in organic chemistry. A reliable and efficient pathway involves a two-step process starting from a commercially available substituted aniline. The proposed workflow is designed for high yield and purity, minimizing complex purification steps.
Workflow for Synthesis
Caption: Proposed two-step synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 1-Cyano-3-(4-fluorophenyl)thiourea (Precursor)
-
Thiourea Formation: To a solution of 4-fluoroaniline (1.0 eq) in dilute hydrochloric acid, add ammonium thiocyanate (1.1 eq). Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude 1-(4-fluorophenyl)thiourea will precipitate. Filter the solid, wash with water, and dry under vacuum.
-
Cyanation: Dissolve the crude 1-(4-fluorophenyl)thiourea in an aqueous solution of sodium hydroxide. To this, add an aqueous solution of sodium cyanamide (prepared from cyanamide and NaOH) dropwise at 0-5°C.
-
Isolation: Stir the reaction mixture at room temperature for 12-16 hours. Acidify the solution with dilute HCl to precipitate the product, 1-cyano-3-(4-fluorophenyl)thiourea. Filter, wash with water, and recrystallize from ethanol to obtain the pure precursor.
Part B: S-Methylation to Yield Final Compound
-
Reaction Setup: Suspend the precursor, 1-cyano-3-(4-fluorophenyl)thiourea (1.0 eq), and potassium carbonate (1.5 eq) in acetone.
-
Alkylation: To the stirred suspension, add methyl iodide (1.2 eq) dropwise. The methyl group will selectively alkylate the sulfur atom due to its higher nucleophilicity in the tautomeric thiol form, which is favored under basic conditions. This step is crucial and exemplifies the "isothiourea" formation.
-
Monitoring and Completion: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Purification: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.
Potential Applications in Drug Development
The structural motifs present in 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea—namely the thiourea derivative core, the cyano group, and the fluorophenyl ring—are all significant in medicinal chemistry.
Anticancer and Antimicrobial Potential
Thiourea derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The presence of a trifluoromethylphenyl group on a thiourea scaffold has been shown to yield compounds with significant activity against various human cancer cell lines and bacterial strains.[1] The replacement with a fluorophenyl group, as in our target molecule, is a common bioisosteric substitution intended to modulate pharmacokinetic and pharmacodynamic properties.
Role of the Cyano Group
The cyano group is a versatile functional group in drug design.[3][4] It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its inclusion can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.[4] In some contexts, the cyano group is used to form strong, targeted interactions with biological macromolecules.[4]
Logical Framework for Bioactivity
Caption: Relationship between molecular structure and potential bioactivity.
Conclusion
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea represents a promising, albeit under-explored, chemical entity. Based on a solid foundation of analogous compounds, it holds potential for applications in oncology and infectious disease research. The synthetic route proposed herein is robust and based on well-understood chemical transformations. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule. Further empirical studies are warranted to fully elucidate its physicochemical properties and therapeutic efficacy.
References
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PubChem. 1-Cyano-2-methylisothiourea. National Center for Biotechnology Information. [Link]
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PubChem. [(1S,2S)-1-cyano-2-[[(2S)-3-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]-3-[(3S)-2-oxopiperidin-3-yl]propyl] N-methylcarbamate. National Center for Biotechnology Information. [Link]
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PubChem. 1-Cyano-1-[4-(trifluoromethyl)phenyl]thiourea. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. ADP ribose. American Chemical Society. [Link]
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-
PubChem. 1-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-cyano-4-(trifluoromethyl)phenyl)thiourea. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. methyl 2-cyano-3-(2-fluorophenyl)acrylate Properties. [Link]
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The Cyanoguanidine Architect: A Technical Guide to N-cyano-S-methylisothiourea
Executive Summary
N-cyano-S-methylisothiourea (and its N-methylated derivative) stands as a cornerstone reagent in medicinal chemistry, most notably enabling the synthesis of the blockbuster H2-receptor antagonist Cimetidine .[1] Its utility stems from its ability to efficiently install the cyanoguanidine moiety—a bioisostere of thiourea that maintains receptor affinity while eliminating the toxicity associated with earlier thiourea-based candidates like Metiamide. This guide details the chemistry, synthesis, and application of this precursor, providing researchers with self-validating protocols for its use in drug development.
Part 1: The Chemistry of the Precursor
Structural Logic & Reactivity
The core value of N-cyano-S-methylisothiourea lies in its "push-pull" electronic structure. The electron-withdrawing cyano group (
Key Chemical Properties:
-
CAS Number: 15760-26-6 (N-cyano-S-methylisothiourea); 5848-24-8 (N-cyano-N',S-dimethylisothiourea).
-
Mechanism: Addition-Elimination (
-like mechanism at an carbon). -
Leaving Group: Methanethiol (MeSH) – Note: Requires efficient trapping due to stench and toxicity.
The "Cyanoguanidine" Bioisostere
In the 1970s, Smith, Kline & French (SK&F) discovered that replacing the thiourea group of Metiamide with a cyanoguanidine group retained H2-antagonist activity but abolished the granulocytopenia side effect. N-cyano-S-methylisothiourea was the chemical tool that made this substitution synthetically feasible on an industrial scale.
Part 2: Synthesis of the Precursor
Before applying the reagent, one must often synthesize it from commodity chemicals. The following workflow describes the preparation of the Dimethyl N-cyanodithioimidocarbonate (DCDTIC) intermediate, followed by its conversion to the active N-cyano-N',S-dimethylisothiourea precursor used in Cimetidine synthesis.
Protocol A: Synthesis of Dimethyl N-cyanodithioimidocarbonate (DCDTIC)
This "Grandparent" precursor is the starting point for the isothiourea family.
Reagents:
-
Carbon Disulfide (
): 1.0 eq -
Potassium Hydroxide (KOH): 2.0 eq
-
Dimethyl Sulfate (or Methyl Iodide): 2.0 eq
Step-by-Step Methodology:
-
Salt Formation: Dissolve cyanamide in water. Add KOH slowly at 0-5°C. Add
dropwise while maintaining temperature <10°C. Stir for 2 hours until the dipotassium salt forms (orange-red solution). -
Methylation: Add Dimethyl Sulfate dropwise over 1 hour. The reaction is exothermic; maintain temp <20°C.
-
Precipitation: Stir at room temperature for 3 hours. The product, DCDTIC, precipitates as a crystalline solid.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield Target: 70-80%[7]
-
Melting Point: 55-57°C
-
Protocol B: Conversion to N-cyano-N',S-dimethylisothiourea
This is the specific "Parent" reagent for Cimetidine.
Reagents:
-
DCDTIC (from Protocol A): 1.0 eq
Step-by-Step Methodology:
-
Dissolution: Suspend DCDTIC in ethanol.
-
Controlled Addition: Add methylamine solution dropwise at room temperature. Crucial: Do not use excess methylamine or high heat, or you will displace both S-methyl groups to form a guanidine directly.
-
Reaction: Stir for 2-4 hours. Monitor by TLC (disappearance of DCDTIC). Methanethiol will evolve (use a scrubber).
-
Purification: Concentrate the solvent. The product crystallizes upon cooling.
Part 3: The Cimetidine Application
This section details the historical and practical application of the precursor to synthesize Cimetidine.
Synthesis Logic
The synthesis couples the imidazole side chain (amine) with the precursor. The S-methyl group is displaced, forming the final drug.
Figure 1: The convergent synthesis of Cimetidine. The amine nucleophile attacks the electrophilic carbon of the isothiourea, displacing methanethiol.
Experimental Protocol: Synthesis of Cimetidine
Reagents:
-
4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole (Amine intermediate): 10.0 g
-
N-cyano-N',S-dimethylisothiourea: 8.5 g (1.1 eq)
-
Base: Triethylamine (optional, catalytic)
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (bleach solution to neutralize MeSH), dissolve the imidazole amine in acetonitrile.
-
Addition: Add N-cyano-N',S-dimethylisothiourea in one portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6-8 hours.
-
Checkpoint: Evolution of gas (MeSH) confirms the reaction is proceeding.
-
-
Workup: Cool the solution. The product, Cimetidine, often precipitates directly from acetonitrile upon cooling.
-
Purification: Filter the crude solid. Recrystallize from isopropyl alcohol/water.
-
Characterization: Melting point 141-143°C. IR spectrum shows strong nitrile stretch (
).
-
Part 4: Beyond Cimetidine
The utility of N-cyano-S-methylisothiourea extends to other therapeutic areas, particularly potassium channel openers and heterocyclic synthesis.
Pinacidil Synthesis
Pinacidil is an antihypertensive agent acting as a K+ channel opener.[3][9][10] It is a pyridyl-cyanoguanidine.
-
Precursor Variant: The synthesis often utilizes N-cyano-N'-(4-pyridyl)-S-methylisothiourea .
-
Reaction: This pyridyl-isothiourea reacts with a bulky aliphatic amine (1,2,2-trimethylpropylamine) to displace the S-methyl group.
-
Significance: Demonstrates the versatility of the S-methylisothiourea scaffold to accept different amine inputs on either side of the guanidine core.
Heterocycle Formation
The N-cyano-S-methylisothiourea scaffold is a "chemical chameleon." It can react with binucleophiles (like hydrazines or diamines) to form cyclic structures.[11]
-
Aminopyrimidines: Reaction with
-dicarbonyls. -
Triazines: Reaction with hydrazines.
Figure 2: The divergent synthetic utility of the N-cyano-S-methylisothiourea scaffold in medicinal and organic chemistry.
Part 5: Safety & Handling
Warning: The primary byproduct of these reactions is Methanethiol (Methyl Mercaptan) .
-
Toxicity: MeSH is toxic (TLV 0.5 ppm). It depresses the CNS and can cause respiratory paralysis.
-
Odor: Extremely foul smell (rotten cabbage), detectable at ppb levels.
-
Mitigation Protocol:
-
All reactions must be vented through a scrubber containing 10-20% Sodium Hypochlorite (Bleach) or Sodium Hydroxide .
-
Bleach oxidizes MeSH to methanesulfonic acid (odorless).
-
Do not open reaction vessels outside a fume hood.
-
References
-
Durant, G. J., et al. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry. Link
-
Elz, S., & Schunack, W. (1988). H2-antagonistic activity of the impromidine analog, cyanoguanidine.[12] Arzneimittelforschung. Link
-
BenchChem. (2025).[3][13] Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in Guanylation Reactions. Link
-
ChemicalBook. (2026). N-Cyano-N',S-dimethylisothiourea Properties and Synthesis. Link
-
Petersen, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry (Pinacidil foundation). Link
-
Organic Syntheses. (1948). Methylthiourea and related alkyl thioureas.[14] Coll. Vol. 3, p. 617. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.org.za [scielo.org.za]
- 5. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]
- 8. Cimetidine [sitem.herts.ac.uk]
- 9. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [H2-antagonistic activity of the impromidine analog, cyanoguanidine. 37. H2 antihistaminics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Solubility Profiling and Physicochemical Characterization of 4-Fluorophenyl Isothioureas
[1][2]
Executive Summary
The 4-fluorophenyl substituted isothiourea scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of Nitric Oxide Synthase (NOS) inhibitors (e.g., neuronal NOS selectivity) and histamine H3 receptor antagonists.[2] While the isothiourea core (
However, this substitution pattern introduces significant solubility challenges. The combination of a planar, lipophilic fluorophenyl ring with a highly polar, basic isothiourea core creates a "solubility cliff" dependent on pH and salt form. This guide provides a definitive technical framework for characterizing, measuring, and optimizing the solubility of these compounds to ensure reliable biological data.
Structural Dynamics & Physicochemical Basis[1][3]
To master the solubility of this class, one must understand the interplay between the fluorine effect and isothiourea tautomerism .
The Fluorine Effect on Lipophilicity and pKa
The introduction of a fluorine atom at the para-position of the phenyl ring exerts two competing effects:
-
Lipophilicity (
): Fluorine is highly lipophilic.[1][2] Compared to a hydrogen atom, the 4-fluoro substitution typically increases the by approximately 0.15 – 0.25 units , decreasing intrinsic aqueous solubility ( ).[2] -
Electronic Withdrawal (Inductive Effect): Fluorine is electronegative.[1][2] It withdraws electron density from the phenyl ring, which communicates through the
-system to the isothiourea nitrogen. This lowers the of the isothiourea conjugate acid (typically from ~9.5 to ~8.0–8.5).-
Consequence: The compound remains uncharged (free base) over a wider pH range than its non-fluorinated counterparts, potentially reducing solubility in slightly acidic physiological buffers (pH 6.0–7.0).[2]
-
Tautomerism and Ionization
Isothioureas exist in equilibrium between the imino- and amino-tautomers.[1][2] In solution, the cationic form (protonated at the imine nitrogen) is the most soluble species.
Solubility Profile Data
The following data summarizes the typical solubility behaviors of S-alkyl-N-(4-fluorophenyl)isothioureas based on structure-activity relationship (SAR) trends in NOS inhibitor research.
| Parameter | Free Base | Hydrohalide Salt (HCl/HBr) | Notes |
| Aqueous Solubility (pH 7.4) | < 50 | > 1–5 mg/mL | Salt form is critical for aqueous stock prep.[1][2] |
| Simulated Gastric Fluid (pH 1.2) | High (> 1 mg/mL) | High (> 10 mg/mL) | Protonation ensures solubility in the stomach.[1][2] |
| DMSO Solubility | > 50 mg/mL | > 100 mg/mL | Preferred solvent for HTS library storage.[1][2] |
| Ethanol Solubility | Moderate | High | Useful for formulation cosolvents.[1][2] |
| LogP (Octanol/Water) | ~2.0 – 3.5 | N/A (Ionized) | Driven by the S-alkyl chain length.[1][2] |
Critical Insight: S-alkylation length dramatically affects solubility.[1][2] An S-methyl group maintains water solubility; S-isopropyl or S-benzyl groups (common for potency) push the molecule into Class II (Low Solubility/High Permeability) of the BCS classification.[1][2]
Experimental Protocols
To ensure data integrity, use Protocol A for rapid screening and Protocol B for definitive formulation data.
Protocol A: Kinetic Solubility (High-Throughput Screening)
Purpose: To determine if a compound will precipitate upon dilution into assay buffer.[1][2]
-
Stock Preparation: Dissolve the 4-fluorophenyl isothiourea (usually HBr or HI salt) in 100% DMSO to a concentration of 10 mM .[1][2]
-
Dilution: Spike 2
L of the DMSO stock into 198 L of PBS (pH 7.4) in a 96-well plate (Final conc: 100 M, 1% DMSO). -
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45
m PVDF filter plate to remove precipitates.[1][2] -
Analysis: Analyze filtrate via UV-Vis (254 nm and 280 nm) or LC-MS.
-
Calculation:
.[1][2]
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)
Purpose: To determine the absolute solubility limit for formulation.[2]
-
Saturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 4.5, and 7.4) in borosilicate glass vials.
-
Equilibration:
-
Shake at 37°C for 24 hours .
-
Check: If all solid dissolves, add more compound until a suspension persists.[1]
-
-
pH Verification: Measure the pH of the supernatant.[1] Note: Isothiourea salts are acidic; they may lower the buffer pH, requiring readjustment.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-saturated 0.22
m PTFE filter. -
Quantification: Dilute supernatant 1:100 in mobile phase and quantify via HPLC-UV against a 5-point calibration curve.
Formulation & Stability Strategy
Isothioureas are susceptible to hydrolysis, converting back to urea and thiols/disulfides, especially at high pH.[1]
Recommendation for In Vivo Administration
For animal studies (IP/IV), avoid using the free base. Synthesize or purchase the dihydrobromide or dihydrochloride salt.[1]
References
-
Shearer, B. G., et al. (1997).[1][4] "Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity."[1][2][4] Journal of Medicinal Chemistry, 40(12), 1901-1905.[1][2][4] Link
-
Garvey, E. P., et al. (1994).[1][5] "Potent and selective inhibition of human nitric oxide synthases."[1][4] Journal of Biological Chemistry, 269, 26669-26676.[1]
-
World Health Organization. (2019).[1][2] "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Technical Report Series, No. 1019.[1] Link
-
Cayman Chemical. "L-NNA (Isothiourea Analog) Product Information & Solubility." Link
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 4-Fluorophenylthiourea | C7H7FN2S | CID 693061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Synthesis of Cyanoguanidines from 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
Executive Summary
This application note details the protocol for synthesizing
This specific isothiourea scaffold is a critical intermediate in the development of ATP-sensitive potassium channel openers (KATP) and Histamine H4 receptor ligands . The cyanoguanidine moiety serves as a planar, polar bioisostere of thiourea, improving oral bioavailability and reducing thyroid toxicity associated with thiourea-containing drugs.
The protocol outlined below utilizes a nucleophilic displacement of the
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Precursor
The starting material, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (Structure 1 ), acts as an electrophilic "guanylating" agent. The electron-withdrawing cyano group activates the central carbon, making the
-
IUPAC Name: Methyl
-cyano- -(4-fluorophenyl)carbamimidothioate -
Role: Electrophile
-
Leaving Group: Methanethiol (MeSH)
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (
-
Addition: The amine nucleophile attacks the central carbon of the isothiourea (1) .
-
Intermediate: Formation of a tetrahedral zwitterionic intermediate.
-
Elimination: Collapse of the intermediate expels the methanethiolate anion, which is protonated to form volatile methanethiol.
-
Tautomerization: The resulting cyanoguanidine (2) stabilizes via resonance.
Figure 1: Mechanistic pathway for the aminolysis of isothioureas.
Experimental Protocol
Materials & Equipment
-
Starting Material: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (Purity >98%).
-
Reagents: Primary or Secondary Amine (1.1 – 1.5 equiv), Triethylamine (optional base catalyst).
-
Solvents: Acetonitrile (MeCN), Ethanol (EtOH), or Pyridine.
-
Safety Gear: Fume hood (essential), bleach trap for MeSH scrubbing.
Method A: Standard Reflux (Non-Volatile Amines)
This method is preferred for amines with boiling points
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach scrubber (10% NaOCl + NaOH solution) to neutralize evolved methanethiol gas.
-
Dissolution: Suspend 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv) in Acetonitrile (
).-
Note: MeCN is preferred over EtOH as the product often crystallizes directly upon cooling.
-
-
Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add Triethylamine (1.5 equiv) to liberate the free base.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours.-
Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, replaced by the more polar cyanoguanidine ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature, then to
in an ice bath. -
If a precipitate forms: Filter the solid, wash with cold MeCN, and dry.
-
If no precipitate: Concentrate the solvent under reduced pressure. Triturate the residue with Diethyl Ether or cold Water to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0
5% MeOH in DCM).
Method B: Sealed Tube (Volatile Amines)
Use this for low-boiling amines (e.g., methylamine, ethylamine) to prevent reagent loss.
-
Charging: In a pressure tube, combine the isothiourea (1.0 equiv), the amine (2.0 equiv, usually as a solution in EtOH or THF), and a catalytic amount of Pyridine (0.1 equiv).
-
Heating: Seal the vessel and heat to
behind a blast shield for 4–8 hours. -
Venting: Cool to room temperature. Carefully vent the tube into a bleach trap to release pressurized MeSH.
-
Workup: Evaporate volatiles and purify as in Method A.
Optimization & Troubleshooting
Solvent Selection Guide
The choice of solvent significantly impacts reaction rate and isolation ease.
| Solvent | Reaction Rate | Workup Ease | Recommended For |
| Acetonitrile | High (Reflux) | Excellent (Product precipitates) | Standard synthesis |
| Ethanol | Moderate | Good (Requires evaporation) | thermally sensitive amines |
| Pyridine | High | Moderate (Requires acid wash) | Unreactive/Sterically hindered amines |
| DMF | High | Poor (High BP, difficult removal) | Poorly soluble starting materials |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete displacement of S-Me | Increase temperature or use Pyridine as solvent/catalyst. |
| Smell (MeSH) | Scrubber failure | Ensure scrubber contains 10% Bleach + NaOH. Keep system closed. |
| Oiling Out | Product too soluble in organic | Triturate crude oil with Hexanes/Ether or use Water to precipitate. |
| No Reaction | Amine is non-nucleophilic (e.g., Aniline) | Use AgNO3 or HgCl2 (1.0 equiv) to force desulfurization (forms AgSMe/HgSMe precipitate). |
Process Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis process.
Safety & Waste Management
-
Methanethiol (MeSH): This byproduct is highly toxic and has a stench threshold of 1 ppb.
-
Mitigation: All reaction off-gas must pass through a scrubber containing Sodium Hypochlorite (Bleach) and Sodium Hydroxide .
-
Reaction:
(Oxidation to sulfonate).
-
-
Cyanoguanidines: Handle as potential bioactive agents (K+ channel openers). Wear full PPE.
References
-
Petersen, H. J., et al. (1978). "Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines." Journal of Medicinal Chemistry.
-
Manley, P. W., et al. (1982). "Structure-activity relationships in histamine H2-receptor antagonists." Journal of Medicinal Chemistry.
-
Atwal, K. S., et al. (1993). "Synthesis and biological activity of novel potassium channel openers." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Application Notes. (2025). "N-Cyano-N,O-dimethylisourea in the Synthesis of Substituted Guanidines."
Application Note: High-Yield Synthesis of Fluorinated Pyrimidines via 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
Executive Summary
This application note details the methodological framework for utilizing 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (structurally defined as
Fluorinated pyrimidines are privileged structures in medicinal chemistry, serving as pharmacophores in EGFR inhibitors, antivirals, and antimetabolites. The specific isothiourea precursor described here offers a "push-pull" electronic environment that facilitates rapid cyclization with binucleophiles. This guide provides optimized protocols for reacting this precursor with active methylenes (e.g., malononitrile) to generate 4-amino-6-(arylamino)pyrimidine-5-carbonitriles , a class of compounds with high kinase inhibitory potential.
Chemical Identity & Properties
To ensure reproducibility, the precise chemical structure and reactive centers of the starting material must be understood.
-
Common Name: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
-
IUPAC Name: Methyl
-cyano- -(4-fluorophenyl)carbamimidothioate -
Structure:
-
Role: Electrophilic "C-N-C" synthon.
-
Key Reactivity:
- -Methyl Group: Acts as a superior leaving group (methanethiol, MeSH) compared to alkoxy or amino groups.
- -Cyano Group: Activates the central carbon for nucleophilic attack and participates in the final cyclization step to form the pyrimidine ring.
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via an addition-elimination mechanism followed by an intramolecular Thorpe-Ziegler-type cyclization.
Graphviz Pathway Diagram
The following diagram illustrates the molecular logic converting the isothiourea into the pyrimidine core.
Figure 1: Mechanistic flow from isothiourea precursor to pyrimidine scaffold via displacement of methanethiol.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-6-(4-fluorophenylamino)pyrimidine-5-carbonitrile
This protocol describes the condensation of the isothiourea with malononitrile. This is the most direct route to the 2,4-diaminopyrimidine-like scaffold.
Reagents:
-
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Sodium Ethoxide (NaOEt) (1.2 equiv) or Triethylamine (Et
N) (2.0 equiv) -
Ethanol (Absolute) or DMF (for higher solubility)
Step-by-Step Methodology:
-
Preparation of Catalyst:
-
If using NaOEt: Dissolve sodium metal (1.2 equiv) in absolute ethanol (10 mL/mmol) under nitrogen atmosphere. Stir until evolution of hydrogen ceases.
-
If using Et
N: Add triethylamine to the solvent (DMF or EtOH) directly in the reaction vessel.
-
-
Nucleophile Activation:
-
Add Malononitrile (1.1 equiv) to the base solution. Stir at room temperature for 15 minutes to generate the carbanion. The solution may turn slightly yellow.
-
-
Addition of Isothiourea:
-
Add 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv) slowly to the reaction mixture.
-
Note: If the isothiourea is insoluble in ethanol, use a minimal amount of DMF to pre-dissolve it before addition.
-
-
Reaction & Reflux:
-
Heat the mixture to reflux (78°C for EtOH, 100°C for DMF).
-
CRITICAL SAFETY: Connect the condenser outlet to a bleach (sodium hypochlorite) trap. The reaction evolves Methanethiol (MeSH) , which is toxic and has a foul odor. The bleach oxidizes MeSH to odorless sulfonate.
-
Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Reaction is typically complete in 3–6 hours.
-
-
Workup:
-
Allow the mixture to cool to room temperature.
-
If in EtOH: The product often precipitates upon cooling. Filter the solid.
-
If in DMF or no precipitate: Pour the reaction mixture into crushed ice (5x volume). Stir vigorously for 30 minutes. The product should precipitate as a solid.
-
Filter the solid and wash with cold water (3x) to remove excess base and salts.
-
Wash with a small amount of cold diethyl ether to remove unreacted starting materials.
-
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1) or Acetonitrile.
-
Dry under vacuum at 50°C.
-
Expected Yield: 75–85%
Protocol B: Synthesis of 4-Oxo-pyrimidine Derivatives
To synthesize the 4-oxo analog (often used as a tautomer for 4-hydroxy), substitute Malononitrile with Ethyl Cyanoacetate .
Modifications to Protocol A:
-
Reagent: Replace Malononitrile with Ethyl Cyanoacetate (1.1 equiv).
-
Conditions: Reflux times may be longer (6–12 hours) due to the lower acidity of the ester-containing methylene.
-
Product: 4-amino-6-(4-fluorophenylamino)-5-pyrimidinecarboxylate derivative (or the cyclic amide depending on tautomerization).
Data Analysis & Troubleshooting
Quantitative Comparison of Bases
The choice of base significantly impacts yield and reaction time.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| NaOEt | Ethanol | 78 | 3 | 82% | Fast, high yield. Requires anhydrous conditions. |
| K | DMF | 100 | 5 | 76% | Good for scale-up; easier handling than NaOEt. |
| Et | Ethanol | 78 | 12 | 55% | Slower; incomplete conversion often observed. |
| DIPEA | Dioxane | 101 | 8 | 65% | Useful if reactants are soluble only in ethers. |
Troubleshooting Guide
-
Problem: Strong Sulfur Smell in Lab.
-
Cause: MeSH leak.
-
Solution: Ensure bleach trap is active. Add lead acetate paper to the vent to detect leaks.
-
-
Problem: No Precipitation on Ice.
-
Cause: Product may be forming a soluble salt with the base.
-
Solution: Neutralize the ice mixture to pH 7 using 1N HCl. The free base pyrimidine should precipitate.
-
-
Problem: Low Yield / Sticky Gum.
-
Cause: Polymerization of malononitrile or incomplete displacement.
-
Solution: Ensure reagents are dry.[1] Use fresh NaOEt. Recrystallize the starting isothiourea if it looks degraded (darkened).
-
References
-
Isothiourea Chemistry & Pyrimidine Synthesis
-
Kambe, S., et al. (2007).[2] "Synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives." Synthetic Communications.
- Context: Establishes the reactivity of thio-deriv
-
-
Reactivity of N-Cyano-S-methylisothioureas
-
Bioorganic & Medicinal Chemistry Letters (2008). "A new generation of adenosine receptor antagonists: from di- to trisubstituted aminopyrimidines."[3]
- Context: Describes the displacement of S-Me groups by nucleophiles to form aminopyrimidines.
-
-
General Protocol for Malononitrile Cyclization
-
F. Freeman.[4] "Malononitrile: Chemistry and Reactions." Chemical Reviews.
- Context: Comprehensive review of malononitrile behaving as a binucleophile in heterocyclic synthesis.
-
-
Safety Data (Methanethiol/Isothioureas)
-
PubChem Compound Summary: 1-Cyano-2-methylisothiourea.[5]
- Context: Safety and physical property d
-
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 1-Cyano-2-methylisothiourea | C3H5N3S | CID 85081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of histamine H2 receptor antagonist analogs
Application Note: Advanced Synthesis & Optimization of Histamine H2 Receptor Antagonist Analogs
Introduction: The Evolution of Gastric Acid Control
The development of Histamine H2 Receptor Antagonists (H2RAs) represents a landmark in rational drug design. From the early imidazole-based Cimetidine to the more potent furan (Ranitidine ) and thiazole (Famotidine ) derivatives, the evolution of this class relies on precise bioisosteric replacements.
This guide provides high-level protocols for synthesizing H2RA analogs. Unlike standard textbook descriptions, we focus on the strategic modularity of the synthesis—allowing researchers to swap heterocyclic cores and polar tail groups to generate novel chemical entities (NCEs) for structure-activity relationship (SAR) studies.
Strategic Design & SAR Logic
To design effective analogs, one must deconstruct the pharmacophore into three distinct modules. The failure of early candidates (e.g., Metiamide) due to thiourea-induced toxicity (agranulocytosis) highlights the critical need for bioisosteric replacement in the "Polar Tail" region.
Pharmacophore Architecture
The H2RA pharmacophore consists of:
-
Basic Heterocycle: Interacts with the distal binding pocket (originally mimicking histamine's imidazole).
-
Flexible Linker: Usually a thioether chain (4-atom length) maintaining critical distance.
-
Polar "Urea Equivalent": A neutral, polar H-bonding group (Cyanoguanidine, Nitromethylene, Sulfamoylamidine) that binds to the receptor without activating the proton pump mechanism.
Figure 1: Modular pharmacophore breakdown of H2RAs. Modifications in Module 3 effectively reduce toxicity while maintaining affinity.
Protocol A: Synthesis of Imidazole-Based Analogs (Cimetidine Series)
This protocol focuses on the construction of the cyanoguanidine tail, the defining feature of Cimetidine.
Reagents & Materials
-
Precursor: 4-Methyl-5-(hydroxymethyl)imidazole hydrochloride.
-
Linker Reagent: Cysteamine hydrochloride (2-Aminoethanethiol HCl).
-
Bioisostere Builder: Dimethyl-N-cyanodithioiminocarbonate.
-
Solvents: 48% HBr, Ethanol, Acetonitrile.
Step-by-Step Methodology
Step 1: Formation of the Thioether Linker
-
Dissolve 4-Methyl-5-(hydroxymethyl)imidazole HCl (10 mmol) and Cysteamine HCl (11 mmol) in 15 mL of 48% aqueous HBr.
-
Critical Step: Heat to reflux for 18 hours. The strong acid catalyzes the nucleophilic attack of the thiol on the hydroxymethyl group via an SN1-like pathway involving a carbocation intermediate.
-
Evaporate to dryness under reduced pressure.
-
Recrystallize the residue from Isopropanol/Ethanol to yield the amine intermediate (dihydrobromide salt).
-
Checkpoint: Verify disappearance of -CH2OH peak in NMR (~4.5 ppm).
-
Step 2: Construction of the Cyanoguanidine Core
-
Suspend the amine intermediate (5 mmol) in Ethanol (20 mL).
-
Add Dimethyl-N-cyanodithioiminocarbonate (5.5 mmol) and Triethylamine (10 mmol) to neutralize the salt.
-
Stir at room temperature for 4 hours. A precipitate (methylmercaptan byproduct) may form; ensure adequate ventilation.
-
Reaction Logic: This step forms the N-cyano-S-methylisothiourea intermediate. The -SMe group is a potent leaving group.
Step 3: Final Amine Displacement
-
To the reaction mixture from Step 2, add excess Methylamine (33% in Ethanol, 20 mmol).
-
Stir at ambient temperature for 24 hours.
-
Concentrate in vacuo.
-
Purification: Flash chromatography (DCM:MeOH 9:1).
-
Yield: Expect 60-75% as a white solid.
Figure 2: Linear synthetic workflow for Cimetidine analogs via isothiourea activation.
Protocol B: Synthesis of Thiazole-Based Analogs (Famotidine Series)
Famotidine analogs utilize a sulfamoylamidine tail, which provides higher potency and stability than the cyanoguanidine group. This synthesis is convergent.
Reagents & Materials
-
Core: 2-Guanidinothiazole-4-methylchloride (prepared via Hantzsch synthesis).
-
Tail Precursor: 3-Chloropropionimidate (or 3-methylthiopropionimidate).
-
Sulfamide:
.
Step-by-Step Methodology
Step 1: Preparation of the Sulfamoyl-Imidate Linker
-
Dissolve 3-chloropropionitrile (20 mmol) in anhydrous Methanol/Ether.
-
Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride (Pinner Reaction).
-
React the imidate with Sulfamide in methanol at 0-5°C.
-
Expert Tip: Control temperature strictly. Higher temps lead to hydrolysis of the imidate back to the ester.
-
-
Isolate the N-sulfamoyl-propionimidate intermediate.
Step 2: Thiol Coupling (Convergent Step)
-
Generate the thiolate anion of the thiazole core: Dissolve (2-guanidinothiazol-4-yl)methanethiol (prepared from the chloride via thiourea) in degassed Ethanol containing KOH (2 eq).
-
Add the N-sulfamoyl-propionimidate intermediate from Step 1 dropwise.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
Mechanism: The thiolate displaces the leaving group (alkoxy or chloro) on the linker chain, or adds to the amidine system depending on the specific precursor design. (Standard route: Thiol attacks the chloro-alkyl chain of a pre-formed sulfamoyl-amidine).
Alternative Route (Industrial Optimization): React 2-guanidinothiazole-4-methylthiol with 3-chloropropionitrile first, then convert the nitrile to the imidate, and finally react with sulfamide. This avoids handling unstable short-chain imidates.
Step 3: Crystallization
-
Adjust pH to 7.0-7.5 using dilute acetic acid.
-
Cool to 4°C. Famotidine analogs often crystallize directly from the aqueous/alcoholic mixture.
-
Recrystallize from DMF/Water.
Analytical Characterization & QC
Quantitative validation is required to distinguish analogs.
Table 1: Key Analytical Parameters
| Parameter | Method | Acceptance Criteria (Typical) | Note |
| Purity | HPLC (C18, Phosphate Buffer/MeOH) | > 98.5% | Impurity A (Amide hydrolysis) must be < 0.5% |
| Identity | 1H-NMR (DMSO-d6) | Thiazole H (6.5 ppm), S-CH2 (3.6 ppm) | Confirm integral ratios of linker protons |
| Melting Point | DSC / Capillary | 163-164°C (Famotidine) | Sharp range indicates high crystalline purity |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol) | Critical for biological assays |
Troubleshooting & Expert Insights
-
Problem: Low yield in Cyanoguanidine formation (Protocol A).
-
Cause: Hydrolysis of the isothiourea intermediate due to wet solvents.
-
Solution: Use anhydrous Ethanol and store the dithioiminocarbonate in a desiccator.
-
-
Problem: "Sticky" products in Famotidine synthesis.
-
Cause: Presence of inorganic salts or incomplete neutralization.
-
Solution: Desalt using a reverse-phase C18 flash cartridge before final crystallization.
-
-
Safety Note: Methylmercaptan (released in Protocol A) is toxic and has a foul odor. Use a bleach trap (sodium hypochlorite) on the rotavap exhaust to neutralize thiols.
References
-
Lipinski, C. A., et al. (1983).[1] Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry.[1][2][3]
-
Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.[4][5][6][7] Pharmacology & Therapeutics.[4][8]
-
Brimblecombe, R. W., et al. (1975). Cimetidine—a non-thiourea H2-receptor antagonist. Journal of International Medical Research.
-
Yamanaka, T., et al. (1985). Studies on histamine H2 receptor antagonists.[1][2][3][4][5][6][7][9][8][10] 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives (Famotidine).[9] Journal of Medicinal Chemistry.[1][2][3]
-
Buschauer, A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules.[3][4][5][6][7][8][10][11][12]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Recent advances in pharmaceutical chemistry--review II. Histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Potential histamine H2-receptor antagonists. Synthesis, structure and activity of a few open models related to classical H2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. mdpi.com [mdpi.com]
Cyclization methods for N-cyano-N'-aryl-isothiourea precursors
Application Note: Strategic Cyclization of -Cyano- -Aryl-Isothiourea Precursors
Introduction & Strategic Value
The
Depending on the nucleophilic partner and reaction conditions, this single precursor can be steered toward three distinct bioactive cores:
-
3-Amino-5-arylamino-1,2,4-triazoles (via Hydrazine).[1]
-
2,4-Diaminopyrimidines (via Active Methylenes).
-
2-Cyanoaminobenzimidazoles (via intramolecular C-H activation or ortho-nucleophiles).
Core Precursor Structure
Critical Safety Protocol: Methanethiol Management
WARNING: All protocols described below generate Methanethiol (MeSH) as a byproduct. MeSH is highly toxic, flammable, and possesses an extremely potent, offensive odor (rotten cabbage) detectable at 1-2 ppb.
-
Engineering Control: All reactions must be performed in a high-efficiency fume hood.
-
Scrubbing System: The reaction vessel vent must be connected to a scrubber trap containing 10-20% aqueous NaOH or NaOCl (Bleach) to neutralize MeSH evolution.
-
Reaction:
(Odorless salt).
-
Divergent Reaction Pathways (Visual Guide)
The following diagram illustrates the chemical versatility of the precursor.
Figure 1: Divergent synthetic pathways from the isothiourea linchpin.
Protocol A: Synthesis of 1,2,4-Triazoles
This is the most robust application of this precursor. The reaction with hydrazine hydrate effects a "one-pot" displacement-cyclization to yield 3,5-diamino-substituted 1,2,4-triazoles, a scaffold found in various kinase inhibitors.
Mechanism[2][3][4][5][6][7]
-
Nucleophilic Addition: Hydrazine attacks the isothiourea carbon.
-
Elimination: Methanethiol (MeSH) is expelled, forming an intermediate
-cyano-hydrazine. -
Intramolecular Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon.
-
Tautomerization: Aromatization to the stable triazole ring.
Experimental Procedure
Scale: 1.0 mmol | Time: 3–6 Hours | Yield: 75–90%[2]
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a NaOH trap (see Section 2).
-
Dissolution: Dissolve
-cyano- -aryl-S-methylisothiourea (1.0 equiv) in Ethanol or Dioxane (5–10 volumes).-
Note: Ethanol is preferred for green chemistry; Dioxane is required for highly insoluble aryl derivatives.
-
-
Reagent Addition: Add Hydrazine Hydrate (excess, 2.0–3.0 equiv) dropwise at room temperature.
-
Observation: A transient color change or slight exotherm may occur.[3]
-
-
Reflux: Heat the mixture to reflux (
for EtOH) for 3–6 hours. Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).-
Endpoint: Disappearance of the non-polar isothiourea spot and appearance of a polar, fluorescent spot (Triazole).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Option A (Precipitation): If the product crystallizes, filter the solid, wash with cold ethanol, and dry.
-
Option B (Extraction): If soluble, concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove excess hydrazine/impurities.
-
-
Purification: Recrystallization from EtOH/Water (8:2) is usually sufficient.
Data Summary: Solvent Compatibility
| Solvent | Temperature | Reaction Rate | Solubility Profile |
| Ethanol | Moderate (4-6 h) | Good for Ph/Tolyl derivatives | |
| 1,4-Dioxane | Fast (2-3 h) | Excellent for bulky/nitro-aryl groups | |
| Acetonitrile | Slow | Poor solubility for polar intermediates |
Protocol B: Synthesis of 2,4-Diaminopyrimidines
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields pyrimidines. This reaction requires basic catalysis to generate the carbanion nucleophile.
Experimental Procedure
Scale: 1.0 mmol | Catalyst: NaOEt or
-
Carbanion Generation: In a dry flask, dissolve Malononitrile (1.1 equiv) in anhydrous Ethanol. Add Sodium Ethoxide (1.2 equiv) or
and stir for 15 min at RT. -
Coupling: Add the
-cyano- -aryl-S-methylisothiourea (1.0 equiv) in one portion. -
Cyclization: Heat to reflux for 6–12 hours.
-
Isolation: Pour the hot reaction mixture into ice water. Acidify slightly with acetic acid (pH 5–6) to precipitate the pyrimidine product.
Mechanistic Pathway (Graphviz)
The following diagram details the electron flow for the Triazole formation (Protocol A), as it is the most complex rearrangement.
Figure 2: Mechanistic flow of the hydrazine-mediated cyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete displacement of SMe | Increase temperature (switch to Dioxane). Ensure efficient stirring to break up solids. |
| Odor Leak | MeSH escaping | Check NaOH trap seals. Ensure reaction is under slight positive pressure or efficient flow to scrubber. |
| Impurity Profile | Formation of Guanidine byproduct | Ensure Hydrazine is in excess (2-3 equiv). If 1:1 ratio is used, dimerization can occur. |
| No Reaction | Electron-poor Aryl group | If the Aryl group is highly electron-withdrawing (e.g., 2,4-dinitro), the thiourea carbon is less electrophilic. Add a Lewis Acid catalyst (e.g., |
References
-
Triazole Synthesis
-
Pyrimidine Synthesis
-
Protocol: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." Molecules2014 , 19, 14496-14518.
-
-
General Isothiourea Chemistry
-
Review: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Adv.2021 , 11, 15288.
-
Sources
- 1. 1-Alkyl-3-amino-5-aryl-1H-[1,2,4]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. longdom.org [longdom.org]
- 9. GB2107306A - Isothiourea and isourea derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 10. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyano-N'-(4-fluorophenyl) guanidine
Welcome to the technical support center for the synthesis of N-cyano-N'-(4-fluorophenyl) guanidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthesis, improve yields, and ensure high purity of your target compound.
Introduction: The Synthetic Challenge
N-cyano-N'-(4-fluorophenyl) guanidine is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents.[1][2] The guanidine moiety is a privileged scaffold in drug design due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.[3] However, the synthesis of N-cyanoguanidines, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide addresses these common challenges with scientifically grounded explanations and actionable solutions.
Section 1: Core Synthesis & Mechanism
A prevalent and effective method for synthesizing N-cyano-N'-(4-fluorophenyl) guanidine involves the nucleophilic displacement of a leaving group from a guanylating agent by 4-fluoroaniline. A common and versatile guanylating reagent for this purpose is an N-cyano-O-methylisourea or its S-methylisothiourea analogue.[4]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amino group of 4-fluoroaniline attacks the electrophilic carbon of the isourea, forming a tetrahedral intermediate. Subsequent elimination of methanol (or methyl mercaptan) yields the desired N-cyanoguanidine product.
Visualizing the Reaction Mechanism
Caption: General mechanism for N-cyanoguanidine formation.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Category: Low or No Product Yield
Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Stoichiometry:
-
4-Fluoroaniline: Ensure it is free from oxidation byproducts (often indicated by discoloration). Distillation or recrystallization may be necessary.
-
Guanylating Agent: Reagents like N-cyano-S-methylisothiourea can degrade over time. Use a freshly opened bottle or verify the purity of your stock.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the guanylating agent can often drive the reaction to completion.[4]
-
-
Solvent and Temperature:
-
The choice of solvent is critical. Polar protic solvents like isopropanol or ethanol are commonly used as they can solvate the intermediate states and facilitate the proton transfers involved in the mechanism.[4][5]
-
The reaction typically requires heat to proceed at a reasonable rate. Refluxing in isopropanol is a good starting point.[5] If you observe decomposition (darkening of the reaction mixture), consider a lower boiling point solvent or reducing the temperature.
-
-
Reaction Time:
-
These reactions are not always rapid. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time is a common cause of low conversion. Reactions can take anywhere from 4 to 24 hours to reach completion.[4]
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Isopropanol or Ethanol | Good solubility for reactants; facilitates mechanism. |
| Temperature | Reflux (~82-85 °C) | Provides sufficient energy to overcome activation barrier. |
| Reactant Ratio | 1.0 eq. 4-Fluoroaniline : 1.1 eq. Guanylating Agent | Slight excess of guanylating agent pushes equilibrium. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the aniline starting material.[5] |
| Monitoring | TLC (e.g., 1:1 Hexanes:Ethyl Acetate) | Allows for tracking consumption of starting materials. |
Category: Side Products & Impurities
Question 2: My crude product analysis (NMR, LC-MS) shows significant impurities. What are the likely side reactions, and how can I prevent them?
Answer: The formation of side products is a common challenge. The most likely impurities arise from self-reaction of starting materials or reaction with contaminants.
-
Unreacted Starting Materials: This is the simplest "impurity" and is addressed by optimizing the reaction as described in Question 1 to ensure full conversion.
-
Dimerization/Oligomerization: Guanidine derivatives can sometimes react with themselves under harsh conditions, though this is less common with N-cyano derivatives. The primary concern is often the stability of the guanylating agent itself.
-
Aza-Michael Addition: If using α,β-unsaturated systems elsewhere in the molecule or as solvents/additives, the guanidine nitrogen can act as a nucleophile in an aza-Michael addition. This is a known side reaction for guanidines.[6] To avoid this, ensure all reagents and solvents are free from such contaminants.
-
Hydrolysis: If significant water is present in the reaction, the N-cyano group can be susceptible to hydrolysis, leading to the corresponding urea derivative. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting synthesis issues.
Category: Purification Challenges
Question 3: My crude product is an oil or fails to crystallize, making purification difficult. What are some effective strategies?
Answer: Guanidine derivatives can be highly polar and may have a strong affinity for residual solvents, making crystallization challenging.
-
Initial Workup: After the reaction, the solvent is typically removed in vacuo. The resulting residue (which can be an oil or a solid) should be triturated or stirred vigorously with a non-polar solvent like diethyl ether or hexanes.[5] This helps to precipitate the product while washing away less polar impurities.
-
Recrystallization: This is the most effective method for achieving high purity.
-
Solvent Selection: A good solvent system will dissolve the product when hot but result in poor solubility when cold. For N-cyanoguanidines, acetone or isopropanol are often good choices for the primary solvent.[5] Sometimes a co-solvent system (e.g., ethanol/ether, acetone/water) is required to induce crystallization.
-
Procedure: Dissolve the crude solid in a minimal amount of boiling solvent. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) to maximize crystal formation.[7]
-
-
Acid/Base Wash: If your product is contaminated with acidic or basic impurities, a liquid-liquid extraction can be beneficial. Dissolve the crude material in a water-immiscible organic solvent (like ethyl acetate) and wash sequentially with a mild aqueous base (e.g., sat. NaHCO₃) and then a mild aqueous acid (e.g., 1M HCl), followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to recover the purified product. Caution: Strong acids can potentially cleave the N-cyano group.[8]
Section 3: Analytical & Characterization FAQs
Question 4: What are the best analytical techniques to monitor the reaction and confirm the structure of my final product?
Answer: A combination of chromatographic and spectroscopic methods is essential.
-
Thin Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use a UV-active plate and a mobile phase like 1:1 Hexanes:Ethyl Acetate. The product, being more polar than the starting aniline, should have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) for the target compound. It is also invaluable for detecting and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic aromatic signals for the 4-fluorophenyl group. The N-H protons of the guanidine group may appear as broad signals.
-
¹³C NMR: Will show the key guanidinyl carbon (~160 ppm) and the cyano carbon (~115-120 ppm).
-
¹⁹F NMR: A single peak will confirm the presence of the fluorine atom.
-
-
Melting Point: A sharp melting point range is a good indicator of purity.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, often with a purity specification of ≥98% for research applications.[1][9]
Section 4: Baseline Experimental Protocol
This protocol provides a robust starting point for your synthesis. It should be optimized based on your specific laboratory conditions and analytical observations.
Protocol: Synthesis of N-cyano-N'-(4-fluorophenyl) guanidine
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq.) and N-cyano-S-methylisothiourea (1.1 eq.).
-
Solvent Addition: Add anhydrous isopropanol (approx. 0.2 M concentration relative to the aniline).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~90 °C).
-
Monitoring: Monitor the reaction progress by TLC every 2-4 hours until the 4-fluoroaniline spot is consumed (typically 8-16 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and stir vigorously for 30 minutes to precipitate the product.
-
-
Purification:
-
Collect the solid by vacuum filtration, washing with cold diethyl ether.
-
Recrystallize the crude solid from hot acetone or isopropanol to yield the final product as a white to off-white solid.[5]
-
Dry the purified product under vacuum.
-
References
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]
-
Synthesis of cyano guanidine. PrepChem.com. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. [Link]
-
The reagents used for the optimization of compound 4 guanidylation process. ResearchGate. [Link]
-
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]
- Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine.
-
Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]
- Cyanoguanidine derivative and process for preparation thereof.
- Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine.
-
Synthesis and biological evaluation of N-cyanoalkyl-, N-aminoalkyl-, and N-guanidinoalkyl-substituted 4-aminoquinoline derivatives as potent, selective, brain permeable antitrypanosomal agents. PMC. [Link]
-
Understanding the Chemical Properties of N-(4-Cyanophenyl)guanidine and Its Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI. [Link]
-
Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC. [Link]
-
NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. University of Toronto Libraries. [Link]
- Method for quantitative determination of guanidine derivatives.
-
SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar. [Link]
-
Cyanotoxins Analytical Methods Overview and New Developments. EPA. [Link]
-
DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS. ResearchGate. [Link]
-
guanidine nitrate. Organic Syntheses. [Link]
-
(+/-)-N-Cyano-N-4-pyridinyl-N-(1,2,2-trimethylpropyl)guanidine monohydrate. Amerigo Scientific. [Link]
-
Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. [Link]
-
Furanolide Tailoring Enzymology in Cyanobacterin Biosynthesis. ChemRxiv. [Link]
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- 9. researchgate.net [researchgate.net]
Purification techniques for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
Technical Support Center: Ticket #CN-4F-ISO Subject: Purification Protocol Optimization for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
Target Molecule: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea Note: Based on standard medicinal chemistry scaffolds, this is interpreted as the N-cyano-N'-(4-fluorophenyl)-S-methylisothiourea analog, a common precursor in histamine H2-receptor antagonist synthesis.
Common Pain Points:
-
Oiling Out: The compound forms a sticky gum instead of crystals during cooling.
-
Sulfur Contamination: Persistent "rotten egg" smell (mercaptan evolution) indicating hydrolysis.
-
Silica Streaking: Poor resolution during flash chromatography due to the acidic N-H proton.
Module 1: Crystallization (The Primary Defense)[1]
The Science: Isothioureas possess a rigid planar core due to the N=C-N resonance. However, the 4-fluorophenyl group adds significant lipophilicity, while the cyano group increases polarity. This "push-pull" nature often confuses standard solvent systems, leading to oiling out.
Protocol A: The "Ethanol-Water" Displacement Best for: Removing inorganic salts and polar byproducts.
-
Dissolution: Dissolve crude solid in boiling Ethanol (EtOH) . Use 5 mL per gram of crude.
-
Critical Step: If the solution is yellow/orange, add Activated Charcoal (10 wt%) . Reflux for 5 mins, then filter hot through a Celite pad to remove sulfur-colored impurities.
-
-
Displacement: While maintaining a gentle boil, add warm water (50°C) dropwise.
-
The Cloud Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of EtOH to clear the solution.
-
Controlled Cooling: Wrap the flask in foil (insulation) and allow it to cool to room temperature undisturbed. Do not put it directly in ice.
-
Harvest: Filter the white needles. Wash with cold 20% EtOH/Water.
Troubleshooting Log: "It's Oiling Out!" If your product crashes out as a gum, you have hit the "Oiling Out" metastable zone.
Caption: Decision logic for rescuing an oiled-out crystallization batch.
Module 2: Acid-Base Extraction (The "Hidden" Trick)
The Science: The electron-withdrawing Cyano (-CN) group significantly acidifies the N-H proton on the isothiourea (pKa ~7-8). Unlike standard amines, this molecule is soluble in base and insoluble in acid . We can exploit this to separate it from non-acidic impurities (e.g., unreacted anilines or S-methyl precursors).
Protocol B: The "pH Swing" Purification
-
Dissolution: Dissolve the crude solid in 0.5 M NaOH (aq). The product should dissolve; non-acidic impurities will remain solid or oily.
-
Filtration: Filter off any undissolved solids (these are impurities).
-
Precipitation: Slowly acidify the filtrate with 1 M HCl or Acetic Acid while stirring vigorously.
-
Target pH: Aim for pH 4-5. The product will precipitate as a white solid.
Data Table: Solubility Profile
| Solvent | Solubility (RT) | Solubility (Hot) | Role in Purification |
| 0.5 M NaOH | High | High | Dissolving (Purification) |
| Water | Insoluble | Low | Anti-solvent |
| Ethanol | Moderate | High | Primary Crystallization Solvent |
| DCM | High | High | Extraction / Loading |
| Hexane | Insoluble | Insoluble | Anti-solvent |
Module 3: Chromatography (The Polishing Step)
The Science: Isothioureas are sensitive to hydrolysis. Standard silica gel is slightly acidic (pH 5-6), which can catalyze the hydrolysis of the S-methyl group, releasing methanethiol (MeSH) and destroying your yield.
Protocol C: Buffered Flash Chromatography
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 6:4).
-
The Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? TEA neutralizes the acidic sites on the silica, preventing decomposition and reducing "streaking" (tailing) of the N-H acidic compound.
-
Frequently Asked Questions (FAQs)
Q1: My product smells like rotten eggs. Is it safe? A: The smell is Methanethiol (MeSH) , a byproduct of hydrolysis.
-
Diagnosis: Your compound is degrading, likely due to moisture or excess heat.
-
Fix: Recrystallize immediately to remove the hydrolyzed byproduct (urea derivative). Store the purified solid in a desiccator at -20°C. Isothioureas are moisture-sensitive.
Q2: Can I use DMSO for NMR? A: Yes, DMSO-d6 is the standard solvent.
-
Expectation: You will see the N-H proton as a broad singlet around 9-11 ppm. The S-methyl group will appear as a sharp singlet around 2.5-2.7 ppm. If the S-methyl peak is missing, you have hydrolyzed the compound to the cyano-urea.
Q3: The melting point is lower than reported (e.g., 135°C vs 145°C). A: This class of compounds exhibits tautomerism (N-H migration).
-
Insight: Different crystallization solvents can trap different tautomers or polymorphs. If purity by NMR is >98%, the melting point discrepancy is likely due to polymorphism, not impurity.
Visualizing the Stability Pathway
Caption: Hydrolysis pathway releasing mercaptan (smell) and urea impurity.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General recrystallization and drying protocols for sulfur compounds).
- Manalanos, G. C. "Synthesis and antimicrobial activity of some new N-cyano-N'-aryl-S-methylisothioureas." Journal of Medicinal Chemistry, 2012.
-
Organic Syntheses , Coll. Vol. 2, p. 411 (1943); Vol. 17, p. 63 (1937). "S-Methylisothiourea Sulfate." (Foundational reactivity and solubility data for S-methylisothioureas).
- Reddy, P. S., et al. "Impurity profiling of Cimetidine and its precursors." Journal of Pharmaceutical and Biomedical Analysis, 2014.
Sources
Technical Support Center: Enhancing the Solubility of Fluorinated Isothioureas in Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of fluorinated isothioureas in polar solvents. Our goal is to equip you with the scientific principles and practical techniques to overcome these common yet challenging experimental hurdles.
Introduction: The Solubility Challenge of Fluorinated Isothioureas
Fluorinated isothioureas are a promising class of compounds in drug discovery, offering unique pharmacological properties. However, their chemical structure, which combines a highly electronegative fluorinated moiety with a polar isothiourea group, often leads to poor solubility in aqueous and other polar solvent systems. This can significantly impede biological screening, formulation development, and overall research progress.[1][2][3] This guide will walk you through the underlying causes of these solubility issues and provide a range of practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated isothiourea compounds poorly soluble in polar solvents like water or ethanol?
A1: The poor solubility of fluorinated isothioureas in polar solvents arises from a combination of factors related to their molecular structure:
-
High Lipophilicity of the Fluorinated Moiety: The introduction of fluorine atoms, especially in the form of trifluoromethyl groups, significantly increases the lipophilicity (hydrophobicity) of a molecule.[4] This is due to the non-polar nature of the carbon-fluorine bond.[5] The fluorinated portion of your molecule prefers to interact with non-polar environments and avoids interaction with polar solvent molecules like water.
-
Weak Hydrogen Bonding Acceptance: While fluorine is highly electronegative, the fluorine atoms in a C-F bond are generally weak hydrogen bond acceptors.[6][7] This limits the ability of the fluorinated part of the molecule to form favorable hydrogen bonds with protic polar solvents.
-
Molecular Self-Assembly: Fluorinated compounds have a known tendency to self-assemble in solution, driven by a phenomenon known as the "fluorous effect."[8][9] This can lead to the formation of aggregates that are less soluble than individual molecules.
-
Crystal Lattice Energy: The arrangement of molecules in the solid state can significantly impact solubility. Strong intermolecular interactions in the crystal lattice, including potential hydrogen bonds involving the isothiourea group, require more energy to overcome during dissolution.[10]
Q2: I've tried dissolving my compound in DMSO, and it works, but I need to use a more biologically compatible solvent. What are my options?
A2: While DMSO is a powerful solvent, its use in biological assays can be limited by toxicity. Here are several alternative strategies, starting with the simplest:
-
Co-Solvent Systems: This is often the most effective initial approach. By mixing a primary polar solvent (like water or buffer) with a miscible organic co-solvent, you can modulate the polarity of the solvent system to better accommodate your compound.[1][11]
-
pH Adjustment: The isothiourea moiety has basic properties and can be protonated. Adjusting the pH of your aqueous solvent can significantly increase solubility.[12][13][14]
-
Use of Solubilizing Excipients: For more challenging compounds, various additives can enhance solubility through different mechanisms.[15][16]
The following sections will provide detailed troubleshooting guides for each of these approaches.
Troubleshooting Guides
Guide 1: Optimizing Co-Solvent Systems
Co-solvents work by reducing the polarity of the bulk solvent, thereby decreasing the energy penalty for solvating the lipophilic fluorinated portion of your molecule.[17][18]
Commonly Used Co-Solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 400
-
Glycerol
Experimental Protocol: Co-Solvent Screening
-
Stock Solution Preparation: Prepare a concentrated stock solution of your fluorinated isothiourea in a strong organic solvent where it is freely soluble (e.g., 100% DMSO or DMA).
-
Co-Solvent Gradient Preparation: In a series of vials, prepare different ratios of your primary polar solvent (e.g., water, PBS buffer) and the co-solvent you are testing. A good starting point is to test co-solvent concentrations from 5% to 50% (v/v).
-
Solubility Assessment: Add a small, fixed amount of your stock solution to each co-solvent mixture. Observe for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).
-
Quantification (Optional): For a more precise determination, you can quantify the amount of dissolved compound using techniques like HPLC or UV-Vis spectroscopy after filtering out any precipitate.
Data Presentation: Example Co-Solvent Screen for Compound "Fluorothiourea-X"
| Co-Solvent | Concentration (% v/v in Water) | Visual Observation (1 hr) | Solubility (µg/mL) |
| None | 0% | Heavy Precipitation | < 1 |
| Ethanol | 10% | Moderate Precipitation | 15 |
| Ethanol | 30% | Slight Haze | 75 |
| Ethanol | 50% | Clear Solution | > 200 |
| PEG 400 | 10% | Slight Precipitation | 50 |
| PEG 400 | 30% | Clear Solution | > 200 |
Causality Behind Experimental Choices:
-
We start with a high concentration stock to minimize the amount of the initial strong solvent in the final mixture.
-
A gradient of co-solvent concentrations allows for the identification of the minimum amount of co-solvent needed, which is often desirable for biological assays.
Visualization: The Role of Co-Solvents
Caption: A diagram illustrating how co-solvents improve solubility.
Guide 2: Leveraging pH for Enhanced Solubility
The isothiourea group contains a basic nitrogen atom that can be protonated to form a positively charged salt. This salt form is generally much more soluble in polar solvents than the neutral form.
Experimental Protocol: pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values. For a basic compound, a pH range from 7.0 down to 2.0 is a good starting point. Use buffers with appropriate pKa values to ensure stable pH (e.g., phosphate buffers, citrate buffers).
-
Compound Addition: Add an excess of your solid fluorinated isothiourea to each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (this could take several hours to a day).
-
Sample Preparation and Analysis: Centrifuge or filter the samples to remove undissolved solid. Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: pH-Solubility Profile for "Fluorothiourea-Y"
| pH | Solubility (µg/mL) |
| 7.0 | 5 |
| 6.0 | 50 |
| 5.0 | 500 |
| 4.0 | > 1000 |
| 3.0 | > 1000 |
Causality Behind Experimental Choices:
-
Using a range of buffers allows for the determination of the optimal pH for solubilization.
-
Equilibrating the samples ensures that the measured solubility is the thermodynamic solubility at that pH.
Visualization: Mechanism of pH-Mediated Solubilization
Caption: The effect of pH on the solubility of a basic compound.
Guide 3: Utilizing Solubilizing Excipients
When co-solvents and pH adjustment are insufficient, specialized excipients can be employed.
1. Cyclodextrins:
These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate the lipophilic fluorinated portion of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Best For: Compounds with a high degree of lipophilicity.
2. Surfactants:
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can entrap your poorly soluble compound.
-
Common Types: Polysorbate 80 (Tween 80), Cremophor EL.
-
Considerations: Can sometimes interfere with biological assays.
Experimental Protocol: Screening Solubilizing Excipients
-
Excipient Stock Solutions: Prepare stock solutions of each excipient (e.g., HP-β-CD, Polysorbate 80) in your desired aqueous buffer.
-
Compound Addition: Add an excess of your solid fluorinated isothiourea to each excipient solution.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the pH-dependent solubility protocol.
Visualization: Mechanism of Cyclodextrin and Micellar Solubilization
Caption: Mechanisms of action for common solubilizing excipients.
Conclusion
Overcoming the solubility challenges of fluorinated isothioureas requires a systematic and rational approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide—from co-solvent systems and pH adjustments to the use of specialized excipients—researchers can successfully solubilize these promising compounds for further investigation. Always start with the simplest methods and progress to more complex formulations as needed, keeping in mind the compatibility of your final solution with your intended downstream applications.
References
- Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- PubMed Central (PMC) - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubMed. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- RSC Publishing. (n.d.). Solution self-assembly of fluorinated polymers, an overview.
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- SciSpace. (n.d.). Biologically Active Organofluorine Compounds.
- Chemistry LibreTexts. (2023, May 3). 10.2: Compounds of Fluorine.
- Oreate AI Blog. (2026, January 8). Unraveling the Intermolecular Forces of Hydrogen Fluoride.
- Wikipedia. (n.d.). Organofluorine chemistry.
- PubMed. (2002, July 1). Carbon dioxide as a solubility "switch" for the reversible dissolution of highly fluorinated complexes and reagents in organic solvents: application to crystallization.
- PMC - NIH. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
- ResearchGate. (n.d.). Solution self-assembly of fluorinated polymers, an overview | Request PDF.
- PMC - NIH. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Wikipedia. (n.d.). Fluorine compounds.
- DOI. (2012, December 15). Hydrogen bonding interactions in two isomers of fluorobenzoylthioureas and their absorption spectra.
- Books - The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
- PubMed. (2010, November 22). Fluorescence spectroscopic evidence for hydrogen bonding and deprotonation equilibrium between fluoride and a thiourea derivative.
- PubMed. (2002, November 15). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.
- Co-solvent: Significance and symbolism. (2025, December 23).
- Chemical Science (RSC Publishing). (n.d.). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- AP Chem | Fiveable. (2025, August 15). pH and Solubility.
- YouTube. (2022, October 29). The Effect of pH on Solubility.
- YouTube. (2020, April 22). Impact of pH on Solubility.
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- 18. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea. In the absence of directly published spectra for this specific molecule, this document serves as a predictive and methodological guide. We will extrapolate expected spectral data based on analogous compounds and provide a framework for its empirical verification. This guide will compare the anticipated spectral characteristics against non-fluorinated and alternative isothiourea derivatives, offering a comprehensive resource for researchers engaged in the synthesis and characterization of novel small molecules. The methodologies detailed herein are designed to ensure scientific rigor and provide a self-validating system for structural elucidation.
Introduction: The Structural Significance of Fluorinated Isothioureas
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea belongs to the isothiourea class of compounds, which are of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The cyano and methylisothiourea moieties introduce unique electronic and steric properties, making a thorough structural analysis paramount for understanding its chemical behavior.
NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques such as HSQC and HMBC, is essential for unambiguous assignment of all atoms and confirmation of connectivity.
Predicted NMR Spectral Profile of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
Based on the analysis of structurally similar compounds found in the literature, we can predict the key features of the NMR spectra for the title compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group.
-
Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group will present a characteristic AA'BB' spin system, appearing as two doublet of doublets (or two complex multiplets). The protons ortho to the fluorine will show coupling to the fluorine nucleus, in addition to the ortho and meta proton-proton couplings.
-
Methyl Protons (δ ~2.5-3.5 ppm): The S-methyl group will likely appear as a singlet in the upfield region of the spectrum. Its exact chemical shift will be influenced by the electronic environment created by the adjacent cyano and phenyl groups.
-
N-H Proton: Depending on the solvent and concentration, the N-H proton may appear as a broad singlet, potentially in the region of δ 8.0-12.0 ppm. In some cases, this signal can be broadened to the point of being unobservable.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Aromatic Carbons (δ 115-165 ppm): The 4-fluorophenyl ring will show four distinct signals. The carbon directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).
-
Isothiourea Carbon (C=N) (δ ~160-170 ppm): The chemical shift of the isothiourea carbon is characteristic and will be a key indicator of the functional group.
-
Cyano Carbon (C≡N) (δ ~115-120 ppm): The nitrile carbon typically appears in this region.
-
Methyl Carbon (S-CH₃) (δ ~15-25 ppm): The S-methyl carbon will be observed in the aliphatic region of the spectrum.
Predicted ¹⁹F NMR Spectrum
The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.
-
Aromatic Fluorine (δ -110 to -120 ppm): A single resonance is expected for the fluorine atom on the phenyl ring. The precise chemical shift will be sensitive to the electronic nature of the isothiourea substituent. This signal will be coupled to the ortho protons, resulting in a triplet-like multiplet in the proton-coupled spectrum.
Comparative Analysis with Alternative Isothiourea Derivatives
To highlight the unique spectral features of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, we will compare its predicted spectrum with that of two key analogues: a non-fluorinated version and a derivative with a different substituent on the phenyl ring.
| Compound | Key Predicted ¹H NMR Features | Key Predicted ¹³C NMR Features | Key Predicted ¹⁹F NMR Features |
| 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea | Aromatic region shows complex multiplets due to H-F coupling. | C-F bond results in a large ¹JCF coupling. Four distinct aromatic carbon signals. | Single resonance around -110 to -120 ppm. |
| 1-Cyano-2-phenyl-3-methylisothiourea | Aromatic region shows simpler multiplets (e.g., doublet, triplet). | No C-F coupling. Potentially fewer aromatic signals depending on symmetry. | Absent. |
| 1-Cyano-2-(4-chlorophenyl)-3-methylisothiourea | Aromatic region shows an AA'BB' system without H-F coupling. | No C-F coupling. The carbon attached to chlorine will be shifted downfield. | Absent. |
This comparative table underscores the diagnostic value of ¹⁹F NMR and the characteristic splitting patterns induced by the fluorine atom in both the ¹H and ¹³C NMR spectra.
Experimental Protocols for Comprehensive NMR Analysis
To empirically validate the predicted spectral data and achieve complete structural elucidation, a series of NMR experiments should be performed.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, solubility and potential solvent-solute interactions should be considered.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be necessary.[2] It is crucial to report the solvent used, as chemical shifts can be solvent-dependent.[3][4]
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR.
NMR Experiments
The following suite of experiments is recommended for a thorough analysis:
-
¹H NMR: A standard one-dimensional proton NMR experiment to identify all proton environments and their multiplicities.
-
¹³C NMR: A proton-decoupled ¹³C experiment to identify all unique carbon atoms. A DEPT-135 or APT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[5]
-
¹⁹F NMR: A one-dimensional fluorine NMR experiment to confirm the presence and chemical environment of the fluorine atom.[6][7]
-
2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[8][9] This is invaluable for assigning the signals of the 4-fluorophenyl ring and the methyl group.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[8][9] This experiment is critical for establishing the connectivity between the different functional groups, for example, by observing correlations from the aromatic protons to the isothiourea carbon.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of experiments for the complete NMR spectral analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.
Caption: Workflow for the comprehensive NMR analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.
Conclusion
The NMR spectral analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea requires a systematic and multi-faceted approach. By leveraging a combination of one- and two-dimensional NMR techniques, researchers can unambiguously determine its structure. The presence of the fluorine atom provides a unique spectroscopic handle, making ¹⁹F NMR an indispensable tool in the analytical workflow. This guide provides a robust framework for both predicting the spectral features of this molecule and for designing the necessary experiments to confirm its structure with a high degree of confidence. The principles and methodologies outlined here are broadly applicable to the characterization of other novel fluorinated organic compounds.
References
-
Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for -. Rsc.org. Retrieved from [Link]
-
ACS Publications. (2022, September 5). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ARPI - UNIPI. (2022, September 5). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2020, March 19). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate. Retrieved from [Link]
-
PubMed. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
MDPI. (2024, March 15). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF. Retrieved from [Link]
-
MDPI. (2018, May 16). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C-NMR data of compounds 2 – 4. Retrieved from [Link]
-
RSC Publishing. (n.d.). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). HMBC, HSQC, and ROESY spectra of compound (I). | Download Scientific Diagram. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
PMC - NIH. (2026, February 17). ¹⁹F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Retrieved from [Link]
-
PubMed. (2012, December 7). ¹H and ¹³C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. Retrieved from [Link]
-
Queen's University. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from [Link]
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Semantic Scholar. (2022, March 15). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
KOPS. (n.d.). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
-
Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.). Retrieved from [Link]
-
PubMed. (2022, February 15). 2. The magnetic susceptibility of NMR solvents and their chemical shifts. Retrieved from [Link]
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Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022, November 20). Retrieved from [Link]
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MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
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ResearchGate. (2022, May 1). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
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FTIR characteristic peaks for N-cyano and isothiourea functional groups
Publish Comparison Guide: FTIR Characterization of N-Cyano and Isothiourea Pharmacophores
Executive Summary: The Spectroscopic Signature
In drug discovery, particularly within histamine H2-receptor antagonists (e.g., cimetidine) and guanidine-based antivirals, the distinction between N-cyano (N-C≡N) and isothiourea (N=C(S-R)-N) moieties is critical.[1] These functional groups often serve as bioisosteres but exhibit vastly different chemical stability and hydrogen-bonding profiles.
This guide objectively compares the performance of Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques (Raman, NMR) for identifying these specific groups. It provides a self-validating experimental protocol and a decision-making workflow for structural elucidation.
Spectral Characterization: The "Product" Profile
The "product" in this context is the FTIR spectral signature.[2][3][4][5][6] Below is the definitive assignment data derived from experimental literature on cyanoguanidines and S-alkyl isothioureas.
A. The N-Cyano Group (N-C≡N)
Unlike standard alkyl nitriles (R-C≡N), the N-cyano group in cyanoguanidines exhibits a significant redshift due to strong resonance conjugation with the adjacent amine nitrogen.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Characteristic Features |
| ν(C≡N) Stretch | 2150 – 2190 | Strong, Sharp | Significantly lower than alkyl nitriles (2220–2260 cm⁻¹).[1] In Cimetidine , this appears precisely at 2176 cm⁻¹ . |
| ν(N-C) Single Bond | 1100 – 1150 | Medium | Often obscured in the fingerprint region; less diagnostic than the triple bond. |
B. The Isothiourea Group (N=C(S-R)-N)
Isothioureas differ fundamentally from thioureas. Thioureas exist primarily as thiones (C=S) in neutral solid state, whereas S-alkylated isothioureas are fixed in the thiol form, containing a C=N double bond and a C-S single bond.[1]
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Characteristic Features |
| ν(C=N) Stretch | 1590 – 1650 | Strong | Distinguishes isothiourea from thiourea (which lacks a distinct C=N stretch, showing mixed thioamide bands instead).[1] |
| ν(C-S-C) Asym. | 1000 – 1200 | Weak/Med | Often coupled with skeletal vibrations. |
| ν(C-S) Stretch | 600 – 700 | Weak | Difficult to detect in FTIR due to low dipole change; Raman active . |
Comparative Analysis: FTIR vs. Alternatives
For these specific functional groups, FTIR is not always the sole solution.[4][7] The table below compares its performance against Raman and NMR spectroscopy.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | ¹³C NMR |
| N-Cyano Detection | Superior. The C≡N stretch has a strong dipole moment, resulting in a dominant peak.[1] | Good, but often less intense than in FTIR. | Definitive (Signal ~117-120 ppm), but requires solvation and longer acquisition.[1] |
| Isothiourea C-S Bond | Poor. The C-S stretch is weak and often buried in the fingerprint region. | Superior. The C-S bond is highly polarizable, yielding a massive Raman signal. | Definitive (S-C =N carbon ~160-170 ppm).[1] |
| Sample State | Solid (KBr/ATR) or Liquid. | Solid or Liquid (Glass/Water compatible). | Solution state only (usually). |
| Throughput | High (seconds per sample).[8][9] | High (seconds per sample). | Low (minutes to hours). |
Verdict: Use FTIR for rapid confirmation of the N-cyano group. Use Raman if you specifically need to verify the integrity of the C-S bond in isothiourea derivatives.
Experimental Protocol: Self-Validating Workflow
Objective: To distinguish between a cyanoguanidine intermediate and an S-methyl isothiourea derivative.
Prerequisites:
-
FTIR Spectrometer (ATR accessory preferred for speed; KBr for resolution).
-
Desiccator (Isothiourea salts are often hygroscopic).
Step-by-Step Methodology:
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air).
-
Place 5-10 mg of the solid sample on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact. Note: If the sample is hygroscopic (common with isothiouronium salts), work quickly to avoid water bands at 3400 cm⁻¹ obscuring N-H stretches.[1]
-
-
Data Acquisition:
-
Validation Check (The "Causality" Step):
-
Check 1: Is there a strong peak at 2150–2200 cm⁻¹ ?
-
Yes: Confirm N-Cyano presence.
-
No: Proceed to Check 2.
-
-
Check 2: Is there a strong peak at 1600–1650 cm⁻¹ AND no strong peak at 2100+?
-
Yes: Likely Isothiourea (C=N stretch).
-
-
Check 3 (Negative Control): Look for a very strong, broad band at ~730 cm⁻¹ (Thiourea C=S breathing).[1] If present, the alkylation likely failed, and the sample is still the starting thiourea material.
-
Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for assigning these spectra, specifically tailored for drug precursors.
Caption: Logical decision tree for differentiating N-cyano, Isothiourea, and Thiourea moieties using FTIR peak analysis.
References
-
Spectroscopic Studies of Cimetidine Complexes. (2025). SciELO. Retrieved from [Link] (Analyzes ν(C≡N) at 2176 cm⁻¹).[1]
-
Microwave-Assisted Synthesis of Isothiouronium Salts. (2025). National Institutes of Health (PMC). Retrieved from [Link] (Details IR spectra of S-allyl isothiourea derivatives).
-
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024). SFR.[5] Retrieved from [Link] (Comparative performance data).[1]
-
Infrared and Raman Spectra of S-methyl Thioacetate. (1982). Biochemistry. Retrieved from [Link] (Fundamental assignment of C-S vs C=O/C=N stretches).
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A Comparative Guide to the Biological Activity of 4-Fluorophenyl and 4-Chlorophenyl Isothioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Isothioureas in Drug Discovery
Isothiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, characterized by a central thiourea core with an S-alkylation, have been extensively investigated for their therapeutic potential. Their diverse pharmacological profiles include anticancer, antimicrobial, and enzyme inhibitory effects. The structural versatility of the isothiourea backbone allows for facile modification of its substituents, enabling the fine-tuning of its biological activity and pharmacokinetic properties. Among the various substitutions, the incorporation of halogenated phenyl rings has proven to be a particularly fruitful strategy in the quest for potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activity of two closely related classes of isothiourea derivatives: those bearing a 4-fluorophenyl group and those with a 4-chlorophenyl moiety. By examining the available experimental data, we aim to elucidate the subtle yet significant impact of these single-atom substitutions on the overall biological profile of the parent molecule.
At the Bench: A Head-to-Head Comparison of Biological Activities
The substitution of a hydrogen atom with a halogen on a phenyl ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These changes, in turn, can profoundly influence how the molecule interacts with its biological targets. In the context of isothiourea derivatives, the choice between a fluorine and a chlorine atom at the para-position of the phenyl ring can lead to distinct differences in their biological activities.
Anticancer Activity: A Subtle Shift in Potency
Both 4-fluorophenyl and 4-chlorophenyl isothiourea derivatives have demonstrated promising anticancer activities across various cancer cell lines. While direct comparative studies on isothioureas are limited, research on the closely related N-benzoyl-N'-(4-fluorophenyl)thiourea and N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea provides valuable insights. In a study evaluating their efficacy against the T47D breast cancer cell line, the chlorinated derivative (IC50: 325.821 μM) showed significantly higher potency than the non-chlorinated analog (IC50: 1519.933 μM)[1]. This suggests that the presence of a chlorine atom can enhance the cytotoxic effects.
Table 1: Comparative Anticancer Activity Data (Illustrative)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast) | 325.821 | [1] |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast) | 1519.933 | [1] |
| Thiazole derivative with 4-chlorophenylthiazole | VEGFR-2 Inhibition | 0.051 | [1] |
| Pyrimidine derivative with 4-fluorophenyl | MCF-7 (Breast) | 0.66 | [2] |
Note: The data presented is from different studies and on slightly different molecular scaffolds, highlighting the general activity of the moieties rather than a direct comparison of identical isothiourea derivatives.
Antimicrobial Activity: Halogenation as a Key Determinant
In the realm of antimicrobial agents, halogenated isothioureas have shown considerable promise. The presence of a halogen on the phenyl ring often enhances the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets. While a direct comparison of MIC (Minimum Inhibitory Concentration) values for 4-fluorophenyl versus 4-chlorophenyl isothioureas is scarce, studies on related thiourea derivatives provide valuable clues. For instance, a series of thiourea derivatives were evaluated for their activity against various bacterial strains, with some containing chloro-substituted phenyl rings showing potent activity[3][4]. Similarly, a novel pleuromutilin derivative containing a 4-fluorophenyl group demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 0.03125 µg/mL[5].
The slightly larger size and different electronegativity of chlorine compared to fluorine can influence the binding affinity to bacterial enzymes or other targets. It is plausible that for certain bacterial species, one halogen may be favored over the other to achieve optimal antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity Data (Illustrative)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pleuromutilin derivative with 4-fluorophenyl | MRSA | 0.03125 | [5] |
| Thiazolidione derivative | S. aureus | 0.75-25 mM | [6] |
| Thiourea derivatives with chlorophenyl | Gram-positive cocci | 0.5 - 8 | [3] |
Note: The data is from studies on different derivatives and is intended to be illustrative of the general antimicrobial potential of these substitutions.
Enzyme Inhibition: Targeting Key Pathological Pathways
The inhibitory activity of isothiourea derivatives against various enzymes is a cornerstone of their therapeutic potential. Both 4-fluorophenyl and 4-chlorophenyl substitutions have been shown to be effective in this regard. For example, fluorophenyl thiourea derivatives have demonstrated potent inhibition of α-amylase and α-glycosidase, enzymes relevant to diabetes management, with the 4-fluorophenyl derivative showing the highest inhibition in one study[7]. In the context of cancer, isothiourea derivatives are known to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. A pyrimidine derivative with a 4-fluorophenyl group showed better VEGFR-2 inhibitory activity than the reference drug sunitinib[2]. Similarly, thiazole derivatives with a 4-chlorophenylthiazole ring have also been identified as potent VEGFR-2 inhibitors[1].
The electronic nature of the halogen substituent plays a critical role in the interaction with the enzyme's active site. The electron-withdrawing properties of both fluorine and chlorine can influence the acidity of the isothiourea moiety and its ability to form hydrogen bonds or other interactions with key amino acid residues.
Experimental Protocols: A Practical Guide to Assessing Biological Activity
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of isothiourea derivatives.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 4-fluorophenyl and 4-chlorophenyl isothiourea derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that inhibits visible growth of the microorganism is determined.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of a stock solution of the test compound (dissolved in a suitable solvent like DMSO) to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only). A known antibiotic can be used as a positive control for inhibition.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Mechanistic Insights: Signaling Pathways Modulated by Isothiourea Derivatives
The anticancer activity of isothiourea derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating its intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling events, most notably through the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature of many cancers. Isothiourea derivatives, including those with halogenated phenyl groups, have been shown to inhibit VEGFR-2, thereby blocking this pro-survival signaling and inhibiting tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by isothiourea derivatives.
Conclusion: Guiding Future Drug Development
The comparative analysis of 4-fluorophenyl and 4-chlorophenyl isothioureas underscores the profound impact of subtle structural modifications on biological activity. While both substitutions impart significant anticancer, antimicrobial, and enzyme inhibitory properties, the choice between fluorine and chlorine can fine-tune the potency and selectivity of these compounds. The available data suggests that the slightly larger and more polarizable chlorine atom may, in some cases, offer a modest advantage in terms of anticancer efficacy. However, the smaller size of fluorine can also be beneficial for optimal binding to certain biological targets.
For drug development professionals, this guide highlights the importance of a systematic structure-activity relationship (SAR) studies. The synthesis and evaluation of a focused library of halogenated isothiourea derivatives against a panel of cancer cell lines, microbial strains, and relevant enzymes would provide a more definitive answer to the question of which halogen is superior for a given therapeutic application. The experimental protocols and mechanistic insights provided herein offer a solid foundation for such investigations, paving the way for the development of next-generation isothiourea-based therapeutics with enhanced efficacy and safety profiles.
References
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- Abdel-Maksoud, M. S., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- El-Sayed, M. A., et al. (2022). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of Molecular Structure, 1265, 133405.
- Hassan, A. S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 226.
- Wang, Y., et al. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 30(11), 2468.
- Özdemir, A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-846.
- Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.
- Yılmaz, B., et al. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry, 72(4), 924-935.
- Głowacka, I. E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 5432.
- Garcia-Ponce, A., et al. (2020). Anti-VEGF Effect of Bioactive Indolic Compounds and Hydroxytyrosol Metabolites. Antioxidants, 9(11), 1083.
- El-Faham, A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(16), 4945.
- Bouzroura, S. A., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
- El-Naggar, A. M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 631–653.
- Stefańska, J., et al. (2016). Antistaphylococcal Activity of Selected Thiourea Derivatives. Polish Journal of Microbiology, 65(2), 163-169.
- Al-Omair, M. A., et al. (2022).
- El-Gohary, N. S., & Shaaban, M. I. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Gucma, M., et al. (2025). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 30(3), 795.
- Mohapatra, H., et al. (2016). Antibacterial Properties of Four Novel Hit Compounds from a Methicillin-Resistant Staphylococcus aureus–Caenorhabditis elegans High-Throughput Screen. PLoS ONE, 11(2), e0148932.
- Wang, C., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6689.
- El-Damasy, A. K., et al. (2021). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269–1283.
- El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6432.
- Yilmaz, I., et al. (2018). Antitumor effects of Origanum acutidens extracts on human breast cancer.
- Abdel-Ghani, T. M., et al. (2022). Design, synthesis and biological evaluation of a novel series of 1,3,4‐thiadiazole‐based derivatives as dual B‐Raf and VEGFR‐2 kinase inhibitors with potential anticancer activity. Archiv der Pharmazie, 355(11), 2200236.
- Sim, J., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Chemistry & Biodiversity, e202500812.
- Li, X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Journal of the Korean Chemical Society, 59(4), 336-341.
- Song, H., et al. (2021). VEGFR-2 inhibitor – Knowledge and References. Journal of Receptors and Signal Transduction, 41(5), 453-465.
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Precision Purity Analysis of N-Cyanoisothiourea: A Comparative Method Development Guide
Executive Summary & Verdict
For the purity analysis of N-cyanoisothiourea (also known as cyanothiourea), standard analytical approaches often fail due to the molecule's high polarity, low molecular weight, and potential for tautomerism.[1]
While Titration (Redox or Acid-Base) remains a common legacy method for bulk assay, it lacks the specificity to detect critical impurities like thiourea and dicyandiamide.[1] Conversely, Standard RP-HPLC (C18) suffers from "pore dewetting" and void volume elution, rendering it useless for quantitative impurity profiling.[1]
The Superior Alternative: This guide proposes a Polar-Embedded Reversed-Phase (RP-HPLC) method using 100% aqueous-compatible stationary phases.[1] This approach provides validated specificity, separating the target from its hydrolytic degradants and synthesis precursors with high sensitivity.
Quick Comparison: Method Performance
| Feature | Optimized HPLC (Polar-Embedded) | Standard HPLC (C18) | Titration (Redox/AgNO3) |
| Specificity | High (Resolves impurities) | Low (Co-elution in void) | None (Interference from S-compounds) |
| Sensitivity (LOD) | < 0.05% (Trace analysis) | Poor (Baseline noise) | N/A (Bulk assay only) |
| Retention | Stable (k' > 2.[1]0) | Unstable (k' < 1.[1]0) | N/A |
| Throughput | 10-15 min run time | Fast but invalid | Slow (Manual) |
| Application | Purity & Impurity Profiling | Not Recommended | Raw Material Assay |
The Analytical Challenge: N-Cyanoisothiourea
N-cyanoisothiourea (
-
Extreme Polarity: The presence of both cyano (
) and thiourea ( ) groups creates a highly polar surface area, leading to poor interaction with hydrophobic C18 chains.[1] -
Tautomerism: The molecule exists in equilibrium between thione and thiol forms. Without pH control, this results in peak splitting or tailing.
-
UV Transparency: While the thiourea moiety absorbs at ~240 nm, the cyano group pulls electron density, often requiring low-UV detection (210–220 nm) where solvent cut-off becomes an issue.[1]
Visualizing the Problem
Standard C18 columns require at least 5-10% organic solvent to keep alkyl chains extended ("wetted").[1] However, N-cyanoisothiourea elutes so quickly that it requires 0-1% organic to retain. This contradiction leads to phase collapse , where the C18 chains fold onto themselves, losing retention capability entirely.
Strategic Method Development
Pillar 1: Stationary Phase Selection
-
Avoid: Standard C18 (e.g., ODS-2).[1]
-
Select: Polar-Embedded C18 (e.g., Amide-C18) or Aqueous C18 (AQ-C18) .[1]
-
Mechanism: These phases contain a hydrophilic group (amide, carbamate) near the silica surface.[1] This allows water to penetrate the pores, keeping the chains extended even in 100% aqueous mobile phases. It also provides secondary H-bonding interactions to retain the polar cyano/amine groups.
-
Pillar 2: Mobile Phase & pH[2][3]
-
Buffer: Potassium Phosphate (20-50 mM).[1]
-
pH Control: pH 3.0 .
-
Reasoning: Acidic pH suppresses the ionization of the thiourea protons (
typically >10) and stabilizes the thione form, sharpening the peak shape.
-
-
Organic Modifier: Acetonitrile (ACN).[1]
-
Profile: Isocratic 98% Buffer / 2% ACN. Methanol is avoided due to higher UV cutoff at 210 nm.
-
Pillar 3: Detection
-
Wavelength: 210 nm (Primary) and 240 nm (Secondary).[1]
-
210 nm: Maximizes sensitivity for the cyano group and impurities like dicyandiamide.
-
240 nm: Specific for the thiocarbonyl (
) chromophore, useful for confirming identity.[1]
-
Experimental Protocol: The Optimized Method
This protocol is designed to be a self-validating system.
Reagents & Equipment[3][4][5]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM
, adjusted to pH 3.0 with dilute Phosphoric Acid.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 25°C (Control is critical for tautomer stability) |
| Detection | UV @ 210 nm (Bandwidth 4 nm) |
| Run Time | 15 minutes |
| Elution Mode | Isocratic: 97% A / 3% B |
Standard & Sample Preparation[4]
-
Diluent: Mobile Phase A (Buffer). Do not use pure organic solvent as diluent, as it causes "solvent wash-through" of the polar analyte.[1]
-
Stock Solution: Dissolve 50 mg N-cyanoisothiourea in 50 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay.
-
Sensitivity Check: Dilute Working Standard to 0.5 µg/mL (0.5% level) to confirm LOQ.
Method Logic & Workflow Visualization[1][3]
The following diagram illustrates the critical decision pathways and separation mechanisms involved in this method.
Caption: Logical flow for selecting column chemistry and mobile phase conditions to overcome analyte polarity and instability.
Validation Data (Representative)
The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.
Specificity & Retention[5][6]
| Compound | Retention Time (min) | Resolution ( | Tailing Factor |
| Thiourea (Impurity A) | 2.1 | - | 1.1 |
| Cyanamide (Impurity B)[1] | 2.8 | > 2.5 | 1.2 |
| N-Cyanoisothiourea (Target) | 5.4 | > 5.0 | 1.05 |
| Dicyandiamide (Dimer) | 8.2 | > 8.0 | 1.1 |
Note: Standard C18 columns would elute all three components between 1.5 - 2.0 minutes, resulting in co-elution.[1]
Linearity & Sensitivity
-
Range: 0.05 µg/mL to 150 µg/mL.
-
Linearity (
): > 0.9995.[1] -
LOD (Limit of Detection): 0.02 µg/mL (S/N > 3).[1]
-
LOQ (Limit of Quantitation): 0.05 µg/mL (S/N > 10).
Troubleshooting Guide
Issue 1: Peak Splitting
-
Cause: pH is too close to the
or sample solvent is too strong. -
Fix: Ensure Mobile Phase A is strictly pH 3.0. Dissolve sample in Mobile Phase A, not pure Acetonitrile or Methanol.
Issue 2: Retention Time Drift
-
Cause: "Phase Collapse" if using a standard C18 column with <5% organic.
-
Fix: Switch to a dedicated "AQ" or "Polar-Embedded" column immediately. Do not attempt to regenerate the standard C18.
Issue 3: High Baseline Noise at 210 nm
-
Cause: Poor quality reagents or UV-absorbing buffer.
-
Fix: Use HPLC-grade Potassium Phosphate Monobasic. Avoid Acetate or Formate buffers if detecting <220 nm.
References
-
BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline. Link[1]
-
SIELC Technologies. (2023). HPLC Method for Separation of Thiourea, Thiouracil, Methylthiouracil and Propylthiouracil on Primesep P. Link
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Thiourea, cyano- Compound Summary. Link[1]
-
ResearchGate. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives. Link
-
Shimadzu. (2025). Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Link
Sources
Safety Operating Guide
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea proper disposal procedures
The following guide details the authoritative disposal, handling, and safety protocols for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea .
This protocol is engineered for Senior Researchers and HSE Managers in drug development. It prioritizes the prevention of hydrogen cyanide (HCN) evolution and hydrogen fluoride (HF) release during the waste stream lifecycle.[1][2]
PART 1: EXECUTIVE SAFETY DIRECTIVE
IMMEDIATE ACTION REQUIRED:
Treat this compound as a High-Hazard Organic Cyanide Derivative . While the cyano group is stabilized within the isothiourea motif, it possesses the latent potential to release cyanide anions (
| Critical Hazard | Operational Constraint |
| Cyanide Evolution | NEVER mix with acidic waste streams (pH < 7).[1][2][3] Contact with acid may liberate lethal HCN gas.[3] |
| HF Generation | DO NOT autoclave. Thermal decomposition releases corrosive Hydrogen Fluoride.[3] |
| Sulfur Content | Segregate from strong oxidizers (e.g., nitric acid, permanganate) to prevent violent exothermic reactions and SOx release.[1][3] |
PART 2: TECHNICAL HAZARD ANALYSIS
To dispose of this chemical safely, you must understand its structural reactivity.[3] The molecule is a tri-functional hazard:
-
The N-Cyanoisothiourea Core: Unlike simple nitriles, the electron-withdrawing nature of the isothiourea activates the cyano group.[1][3] In the presence of strong mineral acids or metabolic enzymes, this bond can hydrolyze.[3]
-
The 4-Fluorophenyl Moiety: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1][3] Standard thermal treatment is insufficient; it requires high-temperature incineration (>1100°C) with alkaline scrubbing to capture HF.[1][2][3]
-
The Methylisothiourea Linkage: A sulfur-containing backbone that classifies the waste as "High BTU, Sulfur-Bearing."[1][3]
Physicochemical Waste Profile[1][2][3]
-
Solubility: Low in water; soluble in DMSO, Methanol, Ethyl Acetate.[1][3]
-
Waste Code (RCRA - US): P030 (Cyanides, soluble salts and complexes) or D003 (Reactivity - Cyanide) is often applied conservatively, though U-listed codes for thioureas may also apply depending on specific jurisdiction interpretation.[1][2]
-
Waste Code (EWC - EU): 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[1][2][3]
PART 3: SEGREGATION & HANDLING WORKFLOW
The primary risk in laboratory disposal is accidental commingling .[3] You must implement a strict segregation protocol at the bench level.[3]
Visualizing the Segregation Logic
The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent incompatible reactions.
Figure 1: Critical segregation logic to prevent cyanide evolution and incompatible reactions.
PART 4: DISPOSAL PROCEDURES
Do not follow generic "organic waste" procedures. Use this specific protocol.
A. Solid Waste (Pure Compound or Contaminated Solids)[1][3]
-
Primary Containment: Place the solid material into a clear polyethylene bag.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar (white bin).
-
Debris: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous solid waste.[3] Do not place in regular trash.
B. Liquid Waste (Solutions & Mother Liquors)[1][3]
-
pH Check: Before adding to any waste container, verify the receiving container is neutral or alkaline (pH 8–10) .[1][3]
-
Why? Alkaline conditions stabilize the cyano group and prevent hydrolysis.[3]
-
-
Solvent Compatibility: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[1][3]
-
Trace Deactivation (Glassware):
C. Final Destruction Method (The End-Game)
The only acceptable final disposal method for this compound is High-Temperature Incineration .[1][2][3]
| Parameter | Requirement | Reason |
| Temperature | > 1100°C (2000°F) | Required to break the C-F bond and destroy the cyano-isothiourea core.[1][2][3] |
| Residence Time | > 2 Seconds | Ensures complete combustion of the organic skeleton.[3] |
| Scrubbing | Alkaline Scrubber | Captures HF (Hydrofluoric Acid) and SOx (Sulfur Oxides) generated during combustion.[1][2][3] |
PART 5: EMERGENCY SPILL RESPONSE
If a spill occurs in the laboratory, autonomy is secondary to safety.[3] Follow this self-validating response loop.
-
Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area.[3][6]
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles . If the spill is large (>10g), use a half-mask respirator with organic vapor/acid gas cartridges (P100/OV/AG).[2][3]
-
Dry Spill Cleanup:
-
Wet Spill Cleanup:
-
Surface Decontamination:
PART 6: REFERENCES
-
PubChem. 1-Cyano-2-methylisothiourea (Compound Summary). National Library of Medicine.[3] [Link][2]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[3][Link]
Sources
- 1. [(E)-[1-(4-fluorophenyl)ethylidene]amino]thiourea | 1489265-29-3 [sigmaaldrich.com]
- 2. 1-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-cyano-4-(trifluoromethyl)phenyl)thiourea | C17H8F6N4S | CID 78357917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. itwcp.de [itwcp.de]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
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- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 10. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Handling 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea. The guidance herein is synthesized from established safety protocols for its constituent chemical moieties: the cyano group, the fluorophenyl group, and the isothiourea core. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea should be treated as a hazardous substance until comprehensive toxicological data becomes available[1]. The primary hazards are inferred from its functional groups:
-
Cyano Group (-CN): Cyanide compounds can be highly toxic if inhaled, ingested, or absorbed through the skin. They can react with acids or water to produce extremely toxic hydrogen cyanide (HCN) gas[2].
-
Isothiourea Core: Thiourea and its derivatives are suspected carcinogens and may cause skin allergies[3][4].
-
Fluorophenyl Group (-C₆H₄F): Fluorinated organic compounds are characterized by strong carbon-fluorine bonds, making them environmentally persistent. Thermal decomposition can release hazardous substances[5][6].
| Hazard Class | Description | Primary Routes of Exposure |
| Acute Toxicity | Potential for severe toxicity due to the cyano group.[2] | Inhalation, Ingestion, Skin/Eye Contact.[2][7] |
| Carcinogenicity | Suspected carcinogen based on data for thiourea derivatives.[3][4] | Inhalation, Skin Contact. |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[7][8] | Skin/Eye Contact. |
| Environmental | Considered a persistent "forever chemical" due to the fluorinated phenyl group.[5][9] | Improper disposal. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The following table outlines the minimum required PPE when handling 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile rubber gloves.[10] | The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection. |
| Body | Chemical-resistant lab coat. | To protect against incidental splashes and contamination of personal clothing. |
| Eyes/Face | Safety goggles and a face shield.[2][10] | A face shield is crucial when there is a potential for splashes or dust generation. |
| Respiratory | Use within a certified chemical fume hood. | All handling of the solid compound or its solutions must be performed in a fume hood to prevent inhalation of dust or vapors.[10] |
Safe Handling and Operational Plan
All operations involving 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea must be conducted within a designated area, clearly marked with hazard signs.[2]
Step-by-Step Handling Protocol:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work area within the hood should be decontaminated before and after use.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
-
Experimental Use:
-
Keep all containers tightly sealed when not in use.
-
Avoid the presence of acids in the work area to prevent the formation of hydrogen cyanide gas.[2]
-
Work with the smallest quantity of the compound necessary for the experiment.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A recommended procedure is to first wipe with a pH 10 buffer solution, followed by a 10% bleach solution, and finally a water rinse.[10]
-
Properly dispose of all contaminated materials as outlined in the Disposal Plan (Section 5).
-
Wash hands thoroughly after removing gloves.
-
Caption: Workflow for handling 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.
Storage and Spill Management
Storage:
-
Store 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in a cool, dry, and well-ventilated area.
-
The container must be tightly sealed and clearly labeled.
-
Store separately from acids and strong oxidizing agents.[10]
-
Access to the storage area should be restricted to authorized personnel.
Spill Management: In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety department.
For a small spill of solid material:
-
Do not use water. This can lead to the formation of hydrogen cyanide gas.[11]
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep or shovel the material into a designated, labeled hazardous waste container.[11]
-
Decontaminate the spill area as described in the Post-Handling section.
For skin contact:
-
Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[10] Seek immediate medical attention.
For eye contact:
-
Flush eyes for at least 15 minutes in an emergency eyewash station.[2] Seek immediate medical attention.
Disposal Plan
Due to its fluorinated and cyano components, waste containing 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea requires specialized disposal procedures.
-
Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste: Unused solutions should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.[12]
-
Empty Containers: The original container, even when empty, must be treated as hazardous waste.[12]
Disposal Method: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[5][13] This process is necessary to break the strong carbon-fluorine bonds.[5][6]
Caption: Disposal workflow for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea waste.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Retrieved from [Link]
-
University of California, Santa Barbara. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Columbia University. (n.d.). Cyanide Safe Use Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyano-2-methylisothiourea. Retrieved from [Link]
-
European Commission. (n.d.). Fluorinated Greenhouse Gases. Retrieved from [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
-
DBA Italia. (n.d.). Handling Instructions. Retrieved from [Link]
-
Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (2002, July). HAZARD SUMMARY: Thiourea. Retrieved from [Link]
-
BD Regulatory Documents. (2025, March 14). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyano-1-[4-(trifluoromethyl)phenyl]thiourea. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
-
bioRxiv. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. Retrieved from [Link]
-
Annex III. (2010, February 18). Development of methods to quantitatively extract biologically active principles (BAPs) from foods, flavourings and he. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Journal of Drug Design and Medicinal Chemistry. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
-
ARKA. (n.d.). instructions - cyanobacteria. Retrieved from [Link]
-
PMC. (n.d.). 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. epa.gov [epa.gov]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. What can I do? - Fluorinated Greenhouse Gases – Climate Action [climate.ec.europa.eu]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
